(2-Methyloxiranyl)methyl methacrylate
Description
The Power of Orthogonal Polymerization
In the realm of polymer synthesis, monomers possessing two or more reactive groups that can be polymerized through independent, non-interfering chemical pathways—a concept known as orthogonal polymerization—are of immense strategic importance. acs.org This capability allows for the precise construction of complex macromolecular structures, such as block copolymers, graft copolymers, and highly functionalized materials, in a sequential and controlled manner. rsc.orgfrontiersin.orgresearchgate.net The ability to trigger the polymerization of one type of functional group while the other remains dormant enables a level of architectural control that is difficult to achieve with traditional monomers. nih.govresearchgate.net This sequential approach is fundamental to creating materials with distinct, well-defined segments that can impart a range of properties, from self-assembly and thermal responsiveness to enhanced mechanical strength. nih.govrsc.org
The synthesis of well-defined block copolymers, for instance, often relies on the combination of different polymerization techniques. frontiersin.orgresearchgate.net Dual-functional monomers can act as a bridge between these disparate methods, such as living cationic polymerization and nitroxide-mediated polymerization, allowing for the creation of novel block copolymers with unique property profiles. rsc.org This versatility establishes such monomers as powerful tools for macromolecular engineering, enabling the design of polymers with precise control over molecular weight, architecture, and end-group functionality. frontiersin.orgnih.gov
A Closer Look at Methacrylate (B99206) and Epoxide Groups
(2-Methyloxiranyl)methyl methacrylate, a derivative of the more common glycidyl (B131873) methacrylate (GMA), features two key functional groups: a methacrylate group and an epoxide (oxirane) ring. wikipedia.orgnus.edu.sg Each of these groups participates in distinct and highly valuable polymerization and modification reactions.
The Methacrylate Group: This moiety is readily polymerizable via free-radical polymerization, a robust and widely used industrial process. nih.govyoutube.com This allows for the formation of a carbon-carbon backbone, creating a stable and versatile polymer scaffold. nih.gov The reactivity of the methacrylate group can be controlled through various techniques, including living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), which provides excellent control over the polymer chain length and distribution. nih.gov
The Epoxide Group: The epoxide ring is a highly strained, three-membered heterocycle that is susceptible to ring-opening reactions with a wide array of nucleophiles. researchgate.netrsc.org This reactivity is the cornerstone of its utility. The ring can be opened by amines, alcohols, thiols, and carboxylic acids, providing a versatile handle for post-polymerization modification. rsc.orgrsc.org This allows for the introduction of a vast range of chemical functionalities onto the polymer backbone, effectively transforming a simple polymer into a highly functionalized, "smart" material. researchgate.net Furthermore, the epoxide group can undergo cationic ring-opening polymerization, offering an alternative pathway to create polyether chains. radtech.org
The presence of both a polymerizable methacrylate unit and a reactive epoxide ring in a single molecule makes this compound a bifunctional building block. wikipedia.orgchemicalsunited.com This dual nature allows for either simultaneous or sequential reactions, enabling the creation of intricate polymer networks and architectures. acs.orgmdpi.com For example, the methacrylate groups can be polymerized first to form a linear chain, followed by the ring-opening of the pendant epoxide groups to introduce new functionalities or to create cross-links. rsc.orgresearchgate.net
The Evolution of Advanced Polymeric Materials
The development of monomers like this compound is part of a broader historical trend in polymer science toward creating more sophisticated and functional materials. Its close relative, glycidyl methacrylate (GMA), has been a key player in this evolution for decades. wikipedia.orgchemicalbook.com Initially used in applications like dental composites and coatings to enhance adhesion and durability, the potential of GMA-based polymers quickly expanded as chemists began to exploit the reactivity of the pendant epoxide group. chemicalsunited.comtaylorandfrancis.com
The ability to perform post-polymerization modification on poly(glycidyl methacrylate) (PGMA) and its analogues opened the door to a vast library of functional polymers. rsc.orgresearchgate.net Researchers demonstrated that the epoxide ring could be efficiently opened to attach a wide variety of chemical moieties, leading to materials with tailored properties for applications ranging from drug delivery to advanced coatings. researchgate.netnih.gov This established PGMA as one of the most versatile reactive polymer scaffolds in modern polymer chemistry. rsc.org The synthesis of this compound represents a refinement of this concept, offering potentially different reactivity and stereochemical outcomes due to the methyl substitution on the oxirane ring, thus continuing the trajectory toward more precise control over polymer structure and function.
Current Research and Future Directions
Current research involving this compound and its analogues continues to push the boundaries of materials science. The focus remains on leveraging its dual functionality to create novel polymer architectures and materials with responsive or "smart" properties.
One significant trend is the development of hybrid photopolymerization systems. radtech.org By combining the free-radical polymerization of the methacrylate group with the cationic polymerization of the epoxide, researchers can create interpenetrating polymer networks with unique mechanical and thermal properties. acs.org For example, studies have shown that incorporating hydroxyl-containing acrylates can facilitate the cationic polymerization of epoxides, leading to higher conversion rates and tunable glass transition temperatures. radtech.org
Another active area of research is the synthesis of well-defined copolymers for specialized applications. researchgate.net This includes creating block copolymers for use as thermoplastic elastomers or as compatibilizers in polymer blends. nih.gov The precise control offered by living polymerization techniques allows for the creation of complex structures, such as star-shaped and graft copolymers, from monomers like this compound. acs.org
Emerging trends also point towards the use of these monomers in molecularly imprinted polymers (MIPs). mdpi.commdpi.com The ability to introduce specific functionalities through the epoxide ring after creating a templated polymer structure allows for the development of highly selective sensors and separation media. mdpi.com The use of dual-functional monomers in MIPs has shown to improve molecular recognition and adsorption capacity, particularly for polar molecules. mdpi.com
The exploration of derivatives and analogues continues to be a fertile ground for innovation. By subtly altering the chemical structure—for instance, by changing the spacer between the methacrylate and epoxide groups or by introducing other functional moieties—researchers can fine-tune the monomer's reactivity and the final properties of the resulting polymer. This ongoing research ensures that this compound and its chemical cousins will remain at the forefront of advanced materials development.
Data and Findings
Research into dual-functional monomers like this compound and its analogues has yielded significant quantitative data. The following tables summarize key findings from studies on related systems, illustrating the impact of monomer structure and polymerization conditions on material properties.
Table 1: Properties of Hybrid Photopolymer Networks
This table showcases the mechanical and thermal properties of photopolymer networks created from the orthogonal polymerization of methacrylate and epoxide functionalities. The data highlights how varying the monomer composition can tune the final characteristics of the material.
Data derived from studies on methacrylate-epoxy hybrid resins. acs.org
Table 2: Molecular Characteristics of Block Copolymers
This table presents data on block copolymers synthesized using dual-initiator systems, which are conceptually similar to using dual-functional monomers to bridge different polymerization mechanisms. The low dispersity values indicate a high degree of control over the polymerization process.
Data derived from studies on block copolymer synthesis using dual initiators. rsc.org
Table 3: Adsorption Capacity of Molecularly Imprinted Polymers (MIPs)
This table compares the performance of MIPs synthesized with a single functional monomer versus a dual-functional monomer system for the selective extraction of ciprofloxacin (B1669076). The enhanced adsorption capacity of the dual-monomer system highlights the synergistic effect of multiple interaction sites.
Data derived from studies on MIPs for ciprofloxacin extraction. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(2)7(9)10-4-8(3)5-11-8/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBPNMOAQMQEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890858 | |
| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-20-1 | |
| Record name | (2-Methyl-2-oxiranyl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41768-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyloxiranyl)methyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Routes for 2 Methyloxiranyl Methyl Methacrylate
Established Synthetic Pathways for the Production of (2-Methyloxiranyl)methyl methacrylate (B99206)
The formation of (2-Methyloxiranyl)methyl methacrylate is primarily achieved through a combination of esterification to create the methacrylate group and epoxidation to introduce the 2-methyloxiranyl ring. These transformations can be carried out in a multi-step sequence or potentially combined in a one-pot approach.
Esterification Reactions for Methacrylate Moiety Formation
The introduction of the methacrylate group is a crucial step in the synthesis. This is typically achieved through the esterification of the corresponding alcohol, (2-methyloxiran-2-yl)methanol (B1345474) (also known as 2-methylglycidol), with methacrylic acid or its more reactive derivatives.
One common method involves the direct esterification of the alcohol with methacrylic acid in the presence of an acid catalyst. google.com This equilibrium-driven reaction often requires the removal of water to achieve high yields. google.com Alternatively, more reactive acylating agents such as methacryloyl chloride or methacrylic anhydride (B1165640) can be employed. The reaction of methacryloyl chloride with an alcohol, for instance, is a well-established method for forming methacrylate esters. Similarly, methacrylic anhydride can be used, often with a catalyst, to acylate alcohols. researchgate.net
Another significant route is transesterification, where a readily available methacrylate ester, such as methyl methacrylate, is reacted with (2-methyloxiran-2-yl)methanol in the presence of a suitable catalyst to exchange the alcohol moiety. google.com
Epoxidation Methodologies for the Introduction of the Oxiranyl Ring
The formation of the 2-methyloxiranyl ring is another key transformation. A plausible route to this structure involves the epoxidation of a suitable unsaturated precursor. One such precursor is isoprene (B109036) (2-methyl-1,3-butadiene). The selective epoxidation of one of the double bonds in isoprene can yield 2-methyl-2-vinyloxirane (B167661) (isoprene monoxide). Subsequent functional group manipulations would be necessary to convert the vinyl group into the required hydroxymethyl group for esterification. The heterogeneous reactions of isoprene-derived epoxides have been a subject of study, indicating the chemical accessibility of these intermediates. researchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of methacrylates. This includes the use of solvent-free conditions and the development of highly efficient and selective catalytic systems.
Development of Solvent-Free Synthetic Protocols
Conducting reactions without the use of volatile organic solvents is a key aspect of green chemistry, as it reduces waste and environmental impact. While specific solvent-free protocols for this compound are not extensively detailed in readily available literature, the general trend in methacrylate synthesis is moving towards such conditions. For example, the lipase-catalyzed esterification of glycidol, a related epoxide, has been studied in organic solvents, and optimizing such reactions to be solvent-free is a logical progression. mdpi.com The development of solvent-free methods often relies on the physical state of the reactants or the use of one of the reactants in excess to act as the reaction medium.
Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity
The choice of catalyst is critical in achieving high efficiency and selectivity in the synthesis of this compound. Various catalytic systems have been investigated for the key reaction steps.
For the esterification of methacrylic acid, both homogeneous and heterogeneous catalysts have been employed. Strongly acidic ion-exchange resins are used as solid acid catalysts that can be easily separated from the reaction mixture. google.com In the synthesis of glycidyl (B131873) methacrylate, catalysts such as triethylamine (B128534) and quaternary ammonium (B1175870) salts have been utilized. ijarsct.co.in For transesterification reactions, a range of catalysts have been explored, with a focus on improving reaction rates and yields.
In the context of epoxidation , the development of selective catalysts is crucial to avoid side reactions. The choice of oxidant and catalyst can significantly influence the outcome of the epoxidation of precursors like isoprene.
The following table summarizes some catalyst types used in related methacrylate syntheses, which could be applicable to the production of this compound.
| Reaction Type | Catalyst Type | Reactants | Potential Advantages |
| Esterification | Strongly Acidic Ion-Exchange Resin | Methacrylic Acid, Alcohol | Easy separation, reusability |
| Esterification | Triethylamine | Methacrylic Acid, Epichlorohydrin (B41342) | Base catalyst |
| Esterification | Quaternary Ammonium Salt | Sodium Methacrylate, Epichlorohydrin | Phase-transfer catalyst |
| Transesterification | Various | Methyl Methacrylate, Alcohol | Versatile for different alcohols |
Further research is needed to identify and optimize specific catalytic systems that provide high yields and selectivity for the synthesis of this compound under environmentally friendly conditions.
Advanced Purification and Isolation Techniques for High-Purity this compound Monomer
Achieving high purity of the this compound (GMA) monomer is critical for its application in advanced materials, where impurities can negatively affect polymerization processes and the properties of the final polymer. researchgate.net Crude GMA from synthesis contains unreacted starting materials, such as epichlorohydrin and methacrylic acid, solvents, and byproducts. Advanced purification and isolation techniques are therefore essential to produce high-purity GMA suitable for specialized applications. estron.com
Distillation, particularly vacuum distillation, is a fundamental technique for purifying GMA. Due to GMA's relatively high boiling point (189 °C), distillation under reduced pressure is employed to prevent thermal polymerization of the methacrylate group during purification. nih.gov This process effectively separates GMA from lower-boiling impurities like residual epichlorohydrin and higher-boiling oligomeric byproducts.
To remove acidic impurities, such as unreacted methacrylic acid, the crude GMA is often washed with an aqueous alkaline solution followed by water washing to remove any formed salts. However, this can introduce water, which must be thoroughly removed.
For achieving ultra-high purity, column chromatography and treatment with ion-exchange resins are employed. mdpi.comgoogleapis.com Strongly acidic cation exchange resins can be used to remove certain impurities. googleapis.com A patent describes a process for purifying methyl methacrylate by treating it with a sulfonic acid group-containing compound, which can be in the form of a column filled with a strongly acidic cation exchange resin, to remove furan-type impurities. googleapis.com This method is effective at temperatures between 40°C and 60°C. googleapis.com
Another approach involves the use of adsorbents. For instance, modified poly(glycidyl methacrylate) adsorbents have been prepared to purify other compounds, demonstrating the potential of polymer-based adsorbents in purification processes. mdpi.com While this study focused on purifying glucosinolates, the principle of using functionalized polymer adsorbents could be adapted for GMA purification to target specific impurities. mdpi.com
The table below summarizes various techniques used for the purification of methacrylate monomers.
| Purification Technique | Target Impurities | Description | References |
| Vacuum Distillation | Unreacted precursors, solvents, oligomers | Separation based on boiling point differences under reduced pressure to prevent thermal polymerization. | |
| Aqueous Washing | Acidic impurities (e.g., methacrylic acid), salts | Washing with alkaline solutions to neutralize acids, followed by water to remove salts. | |
| Ion-Exchange Resins | Furan-type compounds, acidic/basic impurities | Passing the monomer through a column packed with acidic or basic ion-exchange resins to capture specific impurities. | googleapis.com |
| Adsorption | Pigments, specific organic impurities | Using solid adsorbents to selectively bind and remove impurities from the liquid monomer. | mdpi.com |
| Azeotropic Distillation | Water, Methanol | An entrainer is added to form a low-boiling azeotrope with the impurity, allowing for its removal as a distillate. | googleapis.com |
Polymerization Mechanisms and Kinetic Studies of 2 Methyloxiranyl Methyl Methacrylate
Radical Polymerization of the Methacrylate (B99206) Functional Group
The methacrylate group of (2-Methyloxiranyl)methyl methacrylate readily undergoes free-radical polymerization, a chain-growth process involving initiation, propagation, and termination steps. This process can be carried out using several techniques, each offering distinct advantages and control over the final polymer properties. The polymerization selectively targets the carbon-carbon double bond of the methacrylate, leaving the epoxy ring intact for further chemical transformations. mdpi.com
Kinetics and Thermodynamics of Bulk Polymerization
Bulk polymerization involves the polymerization of the neat monomer with a dissolved initiator, without any solvent. While simple in formulation, the bulk free-radical polymerization of methacrylates like GMA is characterized by complex kinetics.
Kinetics: The polymerization rate is notoriously difficult to control. Research has shown that the high rate of polymerization in the bulk does not readily permit controlled polymerization, often leading to polymers with broad molecular weight distributions or even gelation. A significant feature of the bulk polymerization of methacrylates is the autoacceleration phenomenon, known as the Trommsdorff or gel effect. This effect manifests as a sudden and dramatic increase in the polymerization rate and molecular weight at intermediate conversion levels. It is attributed to a decrease in the termination rate constant caused by the increasing viscosity of the medium, which hinders the diffusion of large polymer radicals, while smaller monomer molecules can still diffuse to the propagating chain ends.
In one study of a nitroxide-mediated photoradical bulk polymerization of GMA at room temperature, a solid product was obtained after 8 hours, achieving a monomer conversion of 58%. The resulting poly(glycidyl methacrylate) had a number-average molecular weight (Mn) of 13,300 g/mol and a polydispersity index (Mw/Mn) of 1.48. mdpi.com In the absence of a mediating agent, the polymerization yielded a gel-containing polymer, highlighting the lack of control. mdpi.com
Thermodynamics: The polymerization of the methacrylate double bond is an exothermic process, driven by the conversion of a π-bond and a σ-bond into two new, more stable σ-bonds. The release of heat can be substantial in a bulk system, leading to significant temperature increases. This exotherm, coupled with the autoacceleration, can make the reaction difficult to manage thermally, potentially causing localized overheating, monomer boiling, and degradation, further compromising the control over the polymer's structure.
Mechanisms and Rate Laws of Solution Polymerization
Solution polymerization, where the monomer and initiator are dissolved in a non-reactive solvent, offers better control over the process compared to bulk polymerization. The solvent acts as a diluent and heat transfer medium, mitigating the gel effect and facilitating temperature control.
Mechanisms: The fundamental mechanism follows the classical steps of free-radical polymerization. The choice of solvent is crucial, as it can influence the polymerization rate and the solubility of the resulting polymer. Toluene is a commonly used solvent for the free-radical polymerization of GMA. tandfonline.com The process is typically initiated by the thermal decomposition of an initiator like 2,2′-azobisisobutyronitrile (AIBN) at temperatures around 70°C. tandfonline.com
Rp = kp[M](f kd[I] / kt)1/2
where:
kp is the propagation rate constant.
kt is the termination rate constant.
kd is the initiator decomposition rate constant.
[M] is the monomer concentration.
[I] is the initiator concentration.
f is the initiator efficiency.
In solution, the lower monomer concentration and reduced viscosity delay the onset of the gel effect. Studies involving the solution copolymerization of GMA have been conducted in toluene, where the reaction is carefully controlled to maintain low conversion (e.g., below 12%) to accurately determine monomer reactivity ratios. tandfonline.com This approach underscores the improved control afforded by solution techniques.
Characteristics of Emulsion and Suspension Polymerization Processes
Heterogeneous polymerization techniques, such as emulsion and suspension polymerization, are widely employed to produce GMA-based polymers in particulate form, offering excellent heat dissipation and viscosity control.
Emulsion Polymerization: In this process, the hydrophobic GMA monomer is emulsified in a continuous aqueous phase using a surfactant. Polymerization is initiated by a water-soluble initiator, such as potassium persulfate (KPS). researchgate.net The primary loci of polymerization are the monomer-swollen surfactant micelles. This technique produces stable colloidal dispersions of polymer particles, known as latexes, typically in the sub-micron range. nih.gov
A key characteristic of GMA emulsion polymerization is the monomer's partial water solubility. This affects the partitioning of the monomer between the aqueous phase, monomer droplets, and micelles, which in turn influences the copolymer composition and kinetics. Studies on the emulsion copolymerization of GMA with butyl acrylate (B77674) (BA) have shown that the reactivity ratio of GMA is reduced compared to homogeneous (bulk or solution) systems, while the reactivity of the more hydrophobic BA is increased. researchgate.net This is a critical consideration for controlling the final copolymer microstructure.
Suspension Polymerization: This technique polymerizes droplets of monomer dispersed in a continuous phase, typically water. An oil-soluble initiator is dissolved in the monomer phase. The dispersion is maintained by mechanical agitation and stabilized by a suspending agent (e.g., polyvinyl alcohol, gelatin) to prevent the droplets from coalescing. researchgate.netnih.gov The resulting product consists of spherical polymer beads, with sizes typically ranging from micrometers to millimeters. nih.gov Each monomer droplet acts as a tiny bulk polymerization reactor. This method is advantageous for producing polymer particles directly, which can be easily isolated by filtration. It has been successfully used to synthesize crosslinked, porous microparticles of GMA for applications such as sorbents and catalyst supports. researchgate.netmdpi.com
Controlled/Living Radical Polymerization (CRP) Techniques for Molecular Architecture Control
To overcome the limitations of conventional free-radical polymerization, controlled/living radical polymerization (CRP) techniques have been applied to this compound. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ or PDI), and complex architectures like block copolymers, while retaining the integrity of the epoxy group. rsc.org
ATRP is a robust CRP method based on a reversible redox process catalyzed by a transition metal complex, which establishes a rapid equilibrium between active propagating radicals and dormant species. This minimizes irreversible termination reactions.
The ATRP of GMA has been extensively investigated, demonstrating excellent control over the polymerization. rsc.org Well-defined poly(glycidyl methacrylate) can be prepared at ambient temperature using various initiators and solvents. rsc.org A key finding is that the polymerization exhibits a linear increase of molecular weight with monomer conversion, which is a hallmark of a controlled process. Polydispersity indices are typically low, often below 1.3 and in some cases less than 1.1. mdpi.comrsc.org
Several catalytic systems have been successfully employed for the ATRP of GMA. The choice of catalyst, ligand, and solvent is critical for optimizing control. For instance, a system using Fe(0)/Cu(II)Br₂ at room temperature has been shown to be highly effective, yielding polymers with very low dispersity (Đ < 1.1). mdpi.com Another study reported the successful ATRP of GMA at ambient temperature using a copper bromide catalyst with various ligands. rsc.org
| Catalytic System | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Key Observation | Reference |
|---|---|---|---|---|---|
| CuBr/PMDETA | Diphenyl ether | 50 | <1.25 | Good control achieved in solution; bulk polymerization was uncontrolled. | researchgate.net |
| CuBr/Ligand | Various | Ambient | <1.3 | Successful controlled polymerization at room temperature. Linear Mn increase with conversion. | rsc.org |
| Fe(0)/Cu(II)Br₂/Ligand | Toluene/Acetone | 25 | <1.1 | Robust system affording well-controlled PGMA with high chain-end functionality. | mdpi.com |
| CuBr/CuCl₂/dipyridyl | Methanol/Water | Not specified | Not specified | Controlled growth of PGMA brushes from a silicon wafer surface. | nih.gov |
RAFT polymerization is another versatile CRP technique that achieves control through the use of a thiocarbonylthio compound as a chain transfer agent. The mechanism involves a degenerative transfer process where the RAFT agent reversibly deactivates propagating radicals, establishing an equilibrium between active chains and dormant polymeric RAFT adducts.
This method is applicable to a wide range of monomers, including GMA. acs.org The success of RAFT polymerization is critically dependent on the appropriate selection of the RAFT agent (specifically the Z and R groups) for the given monomer and reaction conditions. For methacrylates, trithiocarbonates and certain dithiobenzoates are effective RAFT agents. acs.org
RAFT has been successfully applied to GMA, particularly in heterogeneous systems. For example, the RAFT aqueous emulsion polymerization of GMA has been conducted using a poly(glycerol monomethacrylate) (PGMA) chain as a steric stabilizer block. This approach, known as polymerization-induced self-assembly (PISA), allows for the formation of well-defined block copolymer nanoparticles in water. However, studies have also noted constraints; when targeting higher degrees of polymerization for the PMMA block, colloidal instability and flocculation can occur, indicating that careful optimization of reaction parameters is essential.
Nitroxide-Mediated Polymerization (NMP) for Polymer Chain Growth
Nitroxide-Mediated Polymerization (NMP) has been explored for the controlled polymerization of the methacrylate group of glycidyl (B131873) methacrylate (GMA), a close structural analog of this compound. The primary challenge in the NMP of methacrylates lies in side reactions, such as cross-disproportionation, and a large activation-deactivation equilibrium constant. rsc.org However, the use of specific nitroxides and copolymerization strategies has enabled controlled polymerization.
Research has demonstrated the controlled/living photoradical polymerization of GMA utilizing 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator. This process successfully produced poly(glycidyl methacrylate) (PGMA) where the polymerization occurred at the vinyl group, leaving the oxirane ring intact. mdpi.com In these photopolymerizations, an initiator such as (2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) is used in conjunction with a photosensitive triarylsulfonium salt, which acts as a photoelectron transfer agent. mdpi.com The resulting polymers exhibit relatively narrow molecular weight distributions. mdpi.com
Another successful approach involves the copolymerization of GMA with a controlling comonomer, typically styrene (B11656) (S), using a second-generation nitroxide like N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). The use of an SG1-based alkoxyamine initiator, such as NHS-BlocBuilder, has facilitated the controlled copolymerization of GMA and styrene with high GMA content. rsc.orgrsc.org These polymerizations show a linear evolution of the number average molecular weight (M) with conversion and maintain narrow molecular weight distributions (M/M). rsc.orgrsc.org Crucially, these methods allow for the synthesis of block copolymers by chain extension of the resulting poly(GMA-ran-S) macroinitiators. rsc.org
Table 1: NMP of Glycidyl Methacrylate (GMA)
Table 2: NMP Copolymerization of Glycidyl Methacrylate (GMA) and Styrene (S)
Cationic Ring-Opening Polymerization (CROP) of the Oxiranyl Moiety
The oxiranyl (epoxide) ring of this compound is susceptible to Cationic Ring-Opening Polymerization (CROP), a process driven by the relief of ring strain. wiley-vch.de This polymerization pathway allows for the synthesis of polyethers while preserving the methacrylate groups as pendant functionalities.
Selection and Efficacy of Initiators and Co-initiators for CROP
The initiation of CROP for oxiranes is typically achieved using strong electrophilic species. Photoinitiators, such as triarylsulfonium salts, are effective for inducing CROP upon UV irradiation. mdpi.com These salts generate a strong protic acid that initiates the polymerization. The efficiency of initiation can be influenced by the presence of other components in the system. For instance, in some systems, free radical co-initiators can promote the cationic polymerization, leading to an increased reaction rate. nih.gov
Exploration of Reaction Kinetics and Mechanistic Pathways in Cationic Ring-Opening
The kinetics of CROP are influenced by factors such as monomer concentration, initiator concentration, and temperature. The polymerization proceeds via an S"N"2-type mechanism, where the active center is a tertiary oxonium ion. The propagation step involves the nucleophilic attack of a monomer's oxygen atom on the electrophilic carbon of the growing chain's cyclic oxonium ion. rsc.orgtue.nl
Mechanistic studies, often supported by computational modeling and spectroscopic analysis like NMR, have been conducted on similar ring-opening polymerizations. nih.gov For instance, in the CROP of spiro-orthoesters, which also involves ring-opening, it has been shown that the polymerization can proceed through different pathways, with one being predominant. nih.gov The stability of the intermediate carbocations or oxonium ions plays a crucial role in determining the mechanistic pathway. nih.gov The presence of even trace amounts of nucleophilic impurities, such as water, can significantly impact the reaction kinetics and the course of polymerization by acting as chain transfer agents. nih.gov
Influence of Reaction Conditions on Polymer Microstructure and Network Formation
Reaction conditions have a profound effect on the resulting polymer's microstructure. In the case of monomers with two polymerizable groups like this compound, selective polymerization is key. By carefully choosing the initiator and reaction conditions, it is possible to selectively polymerize the oxirane ring via CROP, leaving the methacrylate groups intact. These pendant methacrylate groups can then be used for subsequent cross-linking reactions, either through heating or UV irradiation, to form a network structure. acs.orgresearchgate.net The degree of cross-linking and the final properties of the network are dependent on the density of the pendant methacrylate groups, which is controlled by the initial polymerization.
Anionic Polymerization Considerations and Challenges for this compound
The anionic polymerization of this compound presents significant challenges due to the presence of two reactive sites: the methacrylate group and the oxirane ring.
Conventional anionic polymerization of methacrylates is known to be complex and susceptible to side reactions. cmu.edu For a monomer like this compound, the highly reactive nature of the anionic initiator can lead to a lack of selectivity. A major challenge is that traditional anionic initiators can react with both the vinyl group of the methacrylate and the carbonyl group, leading to highly branched or cross-linked structures rather than linear polymers. researchgate.net
Furthermore, attempting to selectively polymerize the oxirane ring via an anionic mechanism is also problematic. Under basic conditions necessary for anionic ring-opening, the initiator or the propagating alkoxide anion is a very strong base. rsc.org This strong basicity can lead to a rapid proton abstraction from various sources within the reaction mixture, effectively quenching the active anionic center and preventing the polymerization of the epoxide. rsc.org
While monomer-activated anionic ring-opening polymerization using a tetraoctylammonium bromide/triisobutylaluminum initiating system has been shown to selectively polymerize the epoxide of GMA, this is a highly specialized system designed to overcome the inherent challenges of conventional anionic polymerization. acs.orgresearchgate.net Therefore, standard anionic polymerization methods are generally considered unsuitable for achieving controlled polymerization of this compound.
Copolymerization and Terpolymerization Studies Involving 2 Methyloxiranyl Methyl Methacrylate
Radical Copolymerization with Diverse Vinyl Monomers
(2-Methyloxiranyl)methyl methacrylate (B99206) is a versatile functional monomer frequently employed in radical polymerization to introduce reactive epoxy groups into polymer chains. These epoxy functionalities serve as sites for post-polymerization modification, crosslinking, or for imparting specific adhesive properties to the final material. The copolymerization characteristics of GMA with a range of vinyl comonomers are critical for tailoring the microstructure and, consequently, the properties of the resulting copolymers.
Determination of Reactivity Ratios and Copolymer Compositional Drift
The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). These ratios compare the rate constant of a propagating radical adding its own monomer to the rate constant of it adding the comonomer. The determination of these ratios is essential for predicting copolymer composition and understanding the polymerization process. sapub.org
Studies on the free radical copolymerization of GMA (M1) with various vinyl monomers (M2) have yielded reactivity ratios that indicate its relative reactivity. For instance, in the solution copolymerization of GMA with octadecyl acrylate (B77674) (ODA) at 70°C, the reactivity ratios were determined using methods like Fineman–Ross (FR) and Kelen–Tudos (KT). tandfonline.com The results showed that GMA is the more reactive monomer in this pair (r₁ > 1 and r₂ < 1). tandfonline.com Similarly, in the emulsion copolymerization of GMA with butyl acrylate (BA), all applied linear methods indicated a higher reactivity for GMA compared to BA. researchgate.net
Below is a table summarizing the reactivity ratios for GMA with various comonomers, as determined by different analytical methods.
Interactive Table: Reactivity Ratios of (2-Methyloxiranyl)methyl methacrylate (M1) with Various Comonomers (M2)
| Comonomer (M2) | Polymerization System | Method | r1 (GMA) | r2 (Comonomer) | Reference |
|---|---|---|---|---|---|
| Octadecyl Acrylate (ODA) | Solution (Toluene, 70°C) | Fineman-Ross (FR) | 1.29 | 0.68 | tandfonline.com |
| Butyl Acrylate (BA) | Emulsion (75°C) | Mayo-Lewis (ML) | 1.51 | 0.15 | researchgate.net |
| Butyl Acrylate (BA) | Emulsion (75°C) | Fineman-Ross (FR) | 1.85 | 0.22 | researchgate.net |
| Butyl Acrylate (BA) | Emulsion (75°C) | Kelen-Tudos (KT) | 1.57 | 0.30 | researchgate.net |
| Eugenyl-2-hydroxypropyl methacrylate (EUGMA)* | Solution (1,4-dioxane, 70°C) | Kelen–Tüdős | 0.40 | 1.06 | mdpi.com |
Note: This is a copolymerization of Methyl Methacrylate (MMA) with EUGMA, a derivative of GMA. The reactivity ratios are shown with MMA as M1 and EUGMA as M2. For consistency with the table's premise (GMA as M1), if we considered EUGMA as M1 and MMA as M2, the ratios would be r1=1.06 and r2=0.40.
Analysis of Monomer Sequence Distribution in Copolymers
The monomer sequence distribution—whether the arrangement is alternating, random, or in blocks—is a direct consequence of the monomer reactivity ratios and profoundly influences the polymer's physical and chemical properties. sapub.orgresearchgate.net The sequence distribution can be calculated using statistical methods based on the determined reactivity ratios. researchgate.nettsijournals.com
The product of the two reactivity ratios (r1r2) is a key indicator of the copolymer structure.
If r1r2 ≈ 1 , the system approaches ideal copolymerization, resulting in a random distribution of monomer units along the polymer chain. The composition of the copolymer is largely dictated by the feed composition.
If r1r2 ≈ 0 , there is a strong tendency for alternation, where the monomers add to the chain in a regular ...-M1-M2-M1-M2-... sequence. This occurs when each radical prefers to react with the other monomer.
If r1r2 > 1 , which is very rare, both monomers prefer to homopolymerize, leading to block-like structures or separate homopolymers. 182.160.97
Impact of Comonomer Structure and Steric Effects on Copolymerization Behavior
The reactivity of monomers in radical polymerization is influenced by a combination of electronic and steric factors. uomustansiriyah.edu.iq The structure of the comonomer paired with this compound has a significant impact on the copolymerization kinetics and the resulting copolymer architecture.
In the copolymerization of GMA with octadecyl acrylate (ODA), GMA exhibits higher reactivity. tandfonline.com This is attributed to several factors: methacrylates are generally more reactive than acrylates due to resonance stabilization of their radicals and polar effects. tandfonline.com Furthermore, the bulky butyl side group in ODA creates a steric hindrance or "shielding effect" that impedes the approach of an incoming monomer to the radical chain end. tandfonline.com
Copolymerization and Network Formation with Epoxy Resins and Curable Systems
The epoxy group on this compound is its most defining feature, enabling it to participate in a secondary set of reactions distinct from the initial vinyl polymerization. This dual reactivity allows GMA-containing polymers to be integrated into epoxy resin systems, where they can act as modifiers, crosslinking agents, or reactive diluents, leading to the formation of complex polymer networks.
Mechanistic Investigations of Crosslinking Reactions with Epoxy-Based Polymers
The primary mechanism for crosslinking GMA-containing polymers with epoxy-based systems is the ring-opening reaction of the epoxide group. This reaction can be initiated by various functional groups present in the formulation, such as amines, carboxylic acids, and hydroxyls. researchgate.net
When GMA reacts with macromolecules containing carboxylic or hydroxyl groups, the epoxide ring is opened. The specific pathway is often dependent on the pH of the system. researchgate.net
Under acidic conditions (e.g., pH 3.5) , the reaction proceeds through a classic epoxide ring-opening mechanism, where the epoxy group of GMA reacts with both hydroxyl and carboxylic acid groups to form ester and ether linkages, respectively. researchgate.net
Under basic conditions (e.g., pH 10.5) , the reaction with hydroxyl groups can occur via both the ring-opening mechanism and a transesterification reaction, though the ring-opening pathway is generally preferred. researchgate.net
In typical epoxy resin formulations cured with amine hardeners, the amine's primary and secondary hydrogens react with epoxy groups, including those from the GMA units and the base epoxy resin (like diglycidyl ether of bisphenol A). kpi.ua Furthermore, the ring-opening of an epoxy group generates a new hydroxyl group, which can then also participate in further reactions, contributing to a higher crosslink density. researchgate.net This ability to form a densely crosslinked three-dimensional network is fundamental to the high performance of thermoset materials. researchgate.netmedcraveonline.com
Role of this compound as a Reactive Diluent or Crosslinking Agent in Formulations
High viscosity is a common challenge in processing epoxy resins. researchgate.netui.ac.id Reactive diluents are incorporated into formulations to lower viscosity, which improves handling, allows for higher filler loading, and enhances application properties like wetting and penetration of substrates. specialchem.com Unlike non-reactive diluents (solvents), reactive diluents have functional groups that allow them to become a permanent part of the cured polymer network. ui.ac.idspecialchem.com
This compound and its copolymers are effective reactive diluents for epoxy resins. researchgate.netui.ac.id The addition of terpolymers based on GMA, butyl acrylate, and methyl methacrylate to an epoxy resin has been shown to successfully reduce its viscosity. For example, one study reported a viscosity reduction from 8592 to 1900 mPa·s. researchgate.net This allows for the creation of solvent-free coating applications. researchgate.net
Design and Synthesis of Graft Copolymers and Block Copolymers Utilizing this compound
This compound, more commonly known as glycidyl (B131873) methacrylate (GMA), is a highly versatile monomer due to its reactive epoxy group. This functionality allows for its incorporation into a wide array of polymer architectures, including graft and block copolymers, through various polymerization techniques. The epoxide ring can be opened post-polymerization by a variety of nucleophiles, enabling the introduction of diverse functional groups and facilitating the creation of complex macromolecular structures. rsc.orgcmu.edu This reactivity makes GMA a valuable building block for designing polymers with tailored properties for specific applications, such as drug delivery, surface modification, and nanolithography. rsc.orgclemson.edugoogle.com
The synthesis of graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be achieved through several strategies. rsc.org The "grafting through," "grafting from," and "grafting to" methods are the principal approaches for creating these branched architectures. cmu.edursc.org
The "grafting through" (or macromonomer) method involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable end group. cmu.edu This technique has been successfully employed to graft poly(methyl methacrylate) (PMMA) chains onto a surface modified with GMA. For instance, GMA can be used to functionalize nanoparticles like titanium dioxide (n-TiO₂). The GMA-modified nanoparticles can then be copolymerized with methyl methacrylate (MMA) via reversible addition-fragmentation chain transfer (RAFT) polymerization, effectively "grafting through" the surface-bound GMA to create a polymer-grafted nanoparticle. tandfonline.com
The "grafting from" approach involves initiating the polymerization of a second monomer from active sites along the backbone of a pre-existing polymer chain. rsc.org This method is widely used for modifying natural and synthetic polymers. For example, GMA has been grafted from kapok fibers using radiation-induced grafting, where irradiation creates active sites on the fiber surface that initiate the polymerization of GMA. researchgate.net Similarly, GMA has been grafted onto polycaprolactone (B3415563) (PCL) in a melt mixer using a peroxide initiator. The initiator creates macroradicals on the PCL backbone, which then initiate the grafting of GMA. researchgate.net A combination of click chemistry and RAFT polymerization has also been used to synthesize well-defined block copolymer brushes with a poly(glycidyl methacrylate) (PGMA) backbone using a "grafting from" strategy. mdpi.com
A third method, "grafting to," involves attaching pre-formed polymer chains to a polymer backbone with reactive sites. rsc.org Copolymers of GMA and methyl methacrylate have been synthesized by atom transfer radical polymerization (ATRP). The pendant epoxy groups of the GMA units were then opened to introduce azide (B81097) functionalities, creating a backbone suitable for "grafting to" other polymer chains via click chemistry. cmu.edu
| Grafting Method | Polymer Backbone | Grafted Monomer/Polymer | Initiator/Catalyst | Key Findings | Reference |
| Grafting From | Kapok Fiber | Glycidyl Methacrylate | ⁶⁰Co gamma rays | Grafting yield increased with temperature, reaction time, and irradiation dose. researchgate.net | researchgate.net |
| Grafting From | Polycaprolactone (PCL) | Glycidyl Methacrylate | Benzoyl Peroxide | Graft content increased with GMA concentration. researchgate.net | researchgate.net |
| Grafting To | Poly(methyl methacrylate-co-glycidyl methacrylate) | Alkyne-terminated polymers | Click Chemistry | Efficient method for creating well-defined graft copolymers. cmu.edu | cmu.edu |
| Grafting Through | GMA-modified n-TiO₂ | Methyl Methacrylate | AIBN / RAFT agent | Successful grafting of PMMA chains from the nanoparticle surface. tandfonline.com | tandfonline.com |
Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously self-assemble in selective solvents to form various nanostructures, such as micelles, vesicles, and polymersomes. rsc.orgnih.gov The inclusion of GMA in these copolymers provides a reactive handle for further functionalization or cross-linking, enhancing the stability and utility of the self-assembled structures. researchgate.net
Well-defined amphiphilic block copolymers containing PGMA have been synthesized using controlled radical polymerization techniques like ATRP and RAFT. researchgate.net For example, triblock copolymers of poly(ε-caprolactone)-block-poly(glycidyl methacrylate)-block-poly(poly(ethylene glycol)methyl ether methacrylate) (PCL-b-PGMA-b-P(PEGMA)) have been synthesized. rsc.org In aqueous solutions, these copolymers self-assemble into core-shell micelles, with the hydrophobic PCL forming the core and the hydrophilic P(PEGMA) and functional PGMA forming the shell. rsc.org These micelles can encapsulate hydrophobic drugs like doxorubicin, demonstrating their potential as nanocarriers for drug delivery. rsc.org
The self-assembly behavior is highly dependent on the block copolymer composition, molecular weight, and the nature of the solvent. nih.gov For instance, random copolymers of GMA with benzyl (B1604629) methacrylate (BZMA) or cyclohexyl methacrylate (CHMA) have been shown to self-assemble upon catalyzed ring-opening of the glycidyl groups. nih.gov The modification of the epoxy groups on PGMA-based block copolymers with secondary amines can introduce pH and temperature sensitivity, leading to "schizophrenic" micellization behavior where the copolymer can form micelles with either block as the core depending on the environmental conditions. researchgate.netscispace.com
The characterization of these self-assembled structures is typically performed using techniques such as dynamic light scattering (DLS) to determine the size and size distribution of the aggregates, and transmission electron microscopy (TEM) or atomic force microscopy (AFM) to visualize their morphology. mdpi.comscispace.com
| Copolymer System | Synthesis Method | Self-Assembly Behavior | Application | Key Characterization | Reference |
| PCL-b-PGMA-b-P(PEGMA) | - | Forms core-shell micelles in water. | Doxorubicin delivery | Fluorescence, Cell Viability | rsc.org |
| PGMA-g-(PMMA-b-POEGMA) | RAFT & Click Chemistry | Forms spherical micelles in selective solvents (THF/water, THF/CH₃OH, DMSO/CHCl₃). | Thin films with tunable properties | DLS, TEM, SEM | mdpi.com |
| MPEG-b-PGMA derivatives | ATRP | Forms micelles in aqueous media at specific pH. | Drug delivery | DLS, TEM | researchgate.net |
| Poly(carboxybetaine methacrylate)-b-PCL-b-poly(carboxybetaine methacrylate) | RAFT | Forms micelles capable of hosting doxorubicin. | Cancer chemotherapeutics | DLS, TEM | mdpi.com |
The ability to precisely control polymerization processes allows for the design of complex and tailored polymer architectures. Sequential polymerization, where monomers are added in a specific order, is a cornerstone of creating well-defined block copolymers. d-nb.info Controlled/"living" polymerization techniques, such as ATRP, RAFT, and group transfer polymerization (GTP), are particularly well-suited for this purpose, as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific block sequences. researchgate.netpolimi.it
For example, poly(methyl methacrylate)-block-poly(glycidyl methacrylate) (PMMA-b-PGMA) has been synthesized by the sequential addition of MMA and then GMA during group transfer polymerization. cd-bioparticles.net Similarly, combining ring-opening polymerization (ROP) and ATRP allows for the synthesis of amphiphilic copolymers with biodegradable segments. A library of copolymers based on poly(ε-caprolactone) (PCL) and poly(polyethylene glycol methacrylate) (P(PEGMA)) or poly(glycerol methacrylate) (PGMA) has been created using a combination of ROP for the PCL block and ATRP for the methacrylate-based blocks. polimi.it
Furthermore, the reactive epoxy group of GMA enables post-polymerization modification, which adds another dimension to the design of tailored architectures. A single PGMA polymer can serve as a scaffold for a variety of functionalization reactions. rsc.orgrsc.org For instance, the epoxy ring can be opened by thiols to introduce a thioether group and a secondary alcohol. This alcohol can then be acylated, resulting in a multifunctional homopolymer from a single precursor. rsc.org This modular approach is highly advantageous for creating libraries of functional polymers to study structure-property relationships systematically. polimi.itrsc.org
Flow polymerization has also emerged as a powerful tool for controlling copolymer composition. By precisely managing mixing and heating in a flow reactor, it is possible to synthesize copolymers of MMA and GMA where the final copolymer composition closely matches the monomer feed ratio. d-nb.info
| Polymer Architecture | Polymerization Technique(s) | Monomers | Key Feature | Reference |
| Diblock Copolymer | Group Transfer Polymerization | Methyl Methacrylate, Glycidyl Methacrylate | Sequential monomer addition for well-defined blocks. | cd-bioparticles.net |
| Amphiphilic Block Copolymer | Ring-Opening Polymerization (ROP) & Atom Transfer Radical Polymerization (ATRP) | ε-caprolactone, PEGMA, Glycidyl Methacrylate | Combination of techniques to create biodegradable and functional blocks. | polimi.it |
| Multifunctional Homopolymer | - (Post-polymerization modification) | Glycidyl Methacrylate | Sequential ring-opening and acylation of PGMA scaffold. | rsc.org |
| Random Copolymer | Free Radical Polymerization (Flow Reactor) | Methyl Methacrylate, Glycidyl Methacrylate | Precise control over copolymer composition via flow conditions. | d-nb.info |
Ring Opening Reactions and Crosslinking Chemistry of 2 Methyloxiranyl Methyl Methacrylate Derived Polymeric Systems
Acid-Catalyzed Ring-Opening Reactions of the Oxiranyl Group
Acid-catalyzed ring-opening is a primary method for the polymerization and crosslinking of epoxy-functional polymers. The reaction proceeds through the activation of the epoxide ring by an acidic catalyst, making it susceptible to nucleophilic attack.
The acid-catalyzed ring-opening of the oxiranyl group in (2-Methyloxiranyl)methyl methacrylate (B99206) begins with the protonation of the epoxide oxygen by an acid catalyst. This initial step forms a protonated epoxide, which is a much more reactive electrophile. The subsequent nucleophilic attack generally follows a mechanism with significant SN1 character. khanacademy.org Due to the presence of a methyl group on one of the oxirane carbons, the two carbons are not equivalent. The positive charge in the transition state is better stabilized on the more substituted, tertiary carbon atom. khanacademy.org
Consequently, the nucleophile preferentially attacks this more substituted carbon. This regioselectivity is a key feature of the acid-catalyzed mechanism for unsymmetrical epoxides. khanacademy.orgmasterorganicchemistry.com The attack leads to the cleavage of the carbon-oxygen bond, opening the ring and resulting in the formation of a hydroxyl group from the epoxide oxygen and a new bond between the nucleophile and the tertiary carbon. If the nucleophile is another monomer unit, this process leads to cationic ring-opening polymerization. nih.gov The stereochemical outcome is typically a trans-addition of the nucleophile and the resulting hydroxyl group across the former C-O bond.
Both Lewis acids and Brønsted acids are effective catalysts for epoxide ring-opening, though their activity and selectivity can vary.
Lewis Acids: These catalysts, such as boron trifluoride (BF₃) and its complexes, are common initiators for the cationic polymerization of epoxides. nih.govwikipedia.org Metal salts, including tin-, zirconium-, and hafnium-based catalysts integrated into solid supports like zeolites (e.g., Sn-Beta, Zr-Beta), have been investigated for their catalytic activity in epoxide ring-opening reactions. osti.gov Studies have shown that stronger Lewis acids can enhance the reaction rate by more effectively polarizing the C-O bonds of the epoxide, which reduces the steric repulsion for the incoming nucleophile. osti.govacs.org However, moderate-strength Lewis acids can sometimes offer better control and selectivity. osti.gov
Brønsted Acids: These are proton-donating acids, ranging from strong acids like trifluoromethanesulfonic acid (HOTf) to milder acids like phosphoric acids and carboxylic acids. rsc.orgresearchgate.net Strong Brønsted acids are highly effective at promoting ring-opening polymerization, even at low temperatures. rsc.org However, their high reactivity can sometimes lead to side reactions. researchgate.net Milder Brønsted acids are being explored to achieve more controlled polymerizations. researchgate.netresearchgate.net For instance, research on other heterocyclic monomers has shown that combining a weak Brønsted acid with a co-catalyst can effectively promote ring-opening polymerization at room temperature. researchgate.net
| Catalyst Type | Example Catalyst | Typical Characteristics | Reference |
|---|---|---|---|
| Lewis Acid | Boron Trifluoride (BF₃) Complexes | Common initiators for cationic polymerization; can be highly reactive. | nih.govwikipedia.org |
| Lewis Acid | Sn-Beta, Zr-Beta Zeolites | Heterogeneous catalysts; activity depends on metal's Lewis acidity. Moderate strength can be more selective than stronger acids. | osti.gov |
| Lewis Acid | Indium(III) Chloride (InCl₃) | Effective for regioselective ring-opening to form β-hydroxy ethers. | osti.gov |
| Brønsted Acid | Trifluoromethanesulfonic Acid (HOTf) | A strong acid that is a highly effective catalyst for ring-opening polymerization (ROP). | rsc.org |
| Brønsted Acid | Phosphoric Acids (e.g., BINOL-phosphoric acid) | Milder acids that can lead to cleaner reactions with fewer side products. | chemrxiv.org |
Base-Catalyzed Ring-Opening Reactions and Nucleophilic Addition to the Oxiranyl Ring
Base-catalyzed ring-opening provides an alternative pathway for crosslinking (2-Methyloxiranyl)methyl methacrylate systems, proceeding through a different mechanism with distinct selectivity.
In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of epoxides proceeds via an SN2 mechanism. The reaction is typically initiated by a strong nucleophile, which directly attacks one of the carbon atoms of the oxirane ring. rsc.org For the unsymmetrical this compound, this attack is subject to steric hindrance. The nucleophile will preferentially attack the less sterically hindered, primary carbon atom. researchgate.net This results in regioselectivity that is opposite to that observed in acid-catalyzed reactions.
The rate of the reaction is dependent on the concentration of both the epoxy group and the nucleophile. The nucleophilicity of the attacking species is a critical factor, with a general reactivity order being thiol > amine > alcohol > phenol. wikipedia.org This order indicates that thiols are among the most reactive nucleophiles for epoxy ring-opening. wikipedia.orgrsc.org The reaction results in the formation of an alkoxide intermediate, which can then propagate the reaction by attacking another epoxide ring in the case of anionic homopolymerization, or be protonated by a proton source in the reaction mixture to yield a hydroxyl group. nih.gov
| Nucleophile | Relative Reactivity | Reference |
|---|---|---|
| Thiol (R-S⁻) | Highest | wikipedia.org |
| Aliphatic Amine (R-NH₂) | High | wikipedia.org |
| Aromatic Amine (Ar-NH₂) | Moderate | wikipedia.org |
| Alcohol/Alkoxide (R-O⁻) | Moderate | wikipedia.org |
| Phenol (Ar-OH) | Lowest | wikipedia.org |
Base-catalyzed ring-opening reactions are instrumental in forming highly cross-linked polymer networks. When a polyfunctional nucleophile, such as a diamine or a polythiol, is used as a curing agent, each nucleophilic group can react with an epoxide ring, leading to the formation of covalent bonds that link the polymer chains together. researchgate.netmdpi.com
Alternatively, in the presence of a suitable anionic catalyst (a Lewis base such as a tertiary amine or imidazole), the epoxide can undergo anionic ring-opening homopolymerization. nih.govwikipedia.org In this process, the alkoxide formed after the initial ring-opening acts as the new nucleophile, attacking another epoxide ring and propagating the chain. nih.gov This results in the formation of polyether linkages (-C-O-C-). The resulting three-dimensional network is characterized by these ether bridges and exhibits high thermal and chemical resistance, although it can also be brittle. nih.govwikipedia.org The structure of these networks is typically more regular compared to those formed by radical polymerization. researchgate.net
Photochemical Ring-Opening and UV-Curing Strategies for this compound Systems
Photochemical initiation offers a rapid, energy-efficient, and spatially controllable method for curing systems based on this compound. These are often formulated as dual-cure systems, leveraging the distinct reactivity of the methacrylate and epoxy functionalities. mdpi.comnih.govmdpi.com
Upon exposure to UV radiation in the presence of a suitable photoinitiator, two different polymerization mechanisms can occur. nih.gov The methacrylate groups undergo rapid free-radical polymerization, quickly building molecular weight and leading to initial solidification or gelation of the resin. mdpi.comnih.gov Simultaneously, if a cationic photoinitiator (or photoacid generator) is included in the formulation, the UV light will cause it to generate a strong Brønsted acid. nih.govmdpi.com This photogenerated acid then catalyzes the cationic ring-opening polymerization of the epoxy groups, as described in section 5.1. nih.gov
This dual-curing approach allows for a sequential process. An initial UV exposure can trigger the fast radical polymerization of the methacrylate groups to set the material's shape. nih.gov Subsequent thermal treatment or continued UV exposure can then complete the slower cationic polymerization of the epoxy rings, leading to a highly cross-linked interpenetrating polymer network (IPN). nih.govupc.edu This method can yield materials with enhanced mechanical properties and higher glass transition temperatures compared to singly-cured systems. nih.gov The kinetics of these curing processes can be monitored in real-time using techniques like photo-differential scanning calorimetry (photo-DSC) and real-time FT-IR spectroscopy. mdpi.comnih.gov
| Component | Function | Example | Reference |
|---|---|---|---|
| Epoxy Methacrylate Monomer | Primary resin, provides both functional groups. | This compound | |
| Radical Photoinitiator | Initiates polymerization of methacrylate groups upon UV exposure. | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | upc.edu |
| Cationic Photoinitiator | Generates acid to initiate ring-opening of epoxy groups upon UV exposure. | Triarylsulfonium or diaryliodonium salts | nih.gov |
| Crosslinking Agent (optional) | Multifunctional (meth)acrylate to increase crosslink density. | Trimethylolpropane (B17298) trimethacrylate (TMPTMA) | upc.edu |
Development and Application of Photoacid Generators in Cationic Photopolymerization
The cationic photopolymerization of this compound, commonly known as Glycidyl (B131873) Methacrylate (GMA), relies on the efficient generation of strong Brønsted or Lewis acids upon exposure to UV radiation. This process is initiated by compounds known as photoacid generators (PAGs). mdpi.comresearchgate.net The development of effective PAGs is crucial for controlling the initiation and propagation of the ring-opening polymerization of the oxirane (epoxy) group in GMA.
Historically, photosensitive onium salts, such as diaryliodonium and triarylsulfonium salts, have been the most extensively studied and commercially utilized PAGs for cationic polymerization. mdpi.comresearchgate.netrsc.org Upon photolysis, these salts undergo irreversible fragmentation, leading to the formation of a strong Brønsted acid that initiates the polymerization cascade. mdpi.comfujifilm.com The general mechanism for a triarylsulfonium salt involves the cleavage of a carbon-sulfur bond upon absorbing a photon, which, after a series of reactions with a hydrogen donor (like a solvent or monomer), generates a superacid. fujifilm.com
The application of these PAGs is central to UV-curing technologies for coatings, adhesives, and microelectronics. researchgate.netfujifilm.comdntb.gov.ua In the context of GMA, the generated acid protonates the oxygen atom of the epoxy ring, making the ring susceptible to nucleophilic attack by another monomer molecule. This initiates the chain-growth, ring-opening polymerization, leading to the formation of a crosslinked polyether network. While onium salts are effective as photo-acid generators for the cationic ring-opening of the oxirane group, they can also influence the radical polymerization of the methacrylate group. mdpi.com However, studies have shown that under certain conditions, polymerization can selectively proceed via the radical pathway without the occurrence of cationic ring-opening, indicating that the onium salt can act as a photoelectron transfer agent rather than a PAG. mdpi.com
Table 1: Comparison of Common and Novel Photoacid Generators (PAGs)
| PAG Type | Cation | Anion | Generation Mechanism | Key Advantages/Disadvantages | References |
|---|---|---|---|---|---|
| Diaryliodonium Salts | Diphenyliodonium | Hexafluoroantimonate (SbF₆⁻), Hexafluorophosphate (PF₆⁻) | C-I bond cleavage upon photolysis to generate a Brønsted acid. | High efficiency; can be sensitized for longer wavelengths. May release toxic byproducts (e.g., antimony compounds). | mdpi.comrsc.orgfujifilm.com |
| Triarylsulfonium Salts | Triarylsulfonium | Hexafluoroantimonate (SbF₆⁻), Triflate (CF₃SO₃⁻) | C-S bond cleavage upon photolysis to generate a Brønsted acid. | High thermal stability and reactivity. | mdpi.comresearchgate.netfujifilm.com |
| Aluminate-Based Salts | Diphenyliodonium | Tetrakis(perfluoro-t-butyloxy)aluminate ([Al(OC(CF₃)₃)₄]⁻) | C-I bond cleavage with a weakly coordinating anion. | High reactivity due to the low nucleophilicity of the anion, leading to more efficient polymerization. | rsc.orgresearchgate.nettcichemicals.com |
| Non-ionic PAGs | N/A (Covalently linked chromophore and photocleavable group) | Triflate (CF₃SO₃⁻) | Photocleavage of a covalent bond to release sulfonic acid. | Improved solubility in some formulations; can be designed for specific applications like two-photon lithography. | rsc.org |
Optimization of UV-Curable Formulations Based on this compound
The optimization of UV-curable formulations containing this compound (GMA) is a multifactorial process aimed at tailoring the final properties of the cured material, such as hardness, adhesion, chemical resistance, and mechanical strength. paint.org GMA is a valuable component in these formulations because its methacrylate group can undergo rapid free-radical polymerization, while its epoxy group can participate in a slower, cationic ring-opening polymerization, often triggered by a post-cure process. paint.org
A key aspect of formulation optimization involves adjusting the concentration and type of various components, including oligomers, monomers (reactive diluents), photoinitiators, and additives. mdpi.com For instance, in hybrid systems, GMA can act as a crosslinking agent and adhesion promoter between different polymer phases. paint.org Response surface methodology (RSM) has been employed to systematically investigate the effects of process variables. In one study, the variables included the ratio of epoxidized natural rubber to a cycloaliphatic diepoxide, photoinitiator concentration, UV exposure time, and post-cure time and temperature. paint.org
The inclusion of other monomers and oligomers is critical for achieving desired properties. For example, copolymers of GMA with n-butyl acrylate (B77674) can be synthesized to create resins with low glass transition temperatures. researchgate.net The amount of GMA in the copolymer formulation significantly impacts the performance of the final coating. guidechem.com Adding reactive diluents like trimethylolpropane triacrylate (TMPTA) can reduce viscosity and increase the crosslink density of the cured film. researchgate.net
The properties of the final cured coating are highly dependent on the formulation composition. Research has shown that incorporating GMA into acrylic resins can enhance thermal stability and mechanical properties. utk.eduresearchgate.net For example, a study on a hydrophilic acrylate resin modified with GMA found that a 15% mole fraction of GMA and a 30% mass fraction of a reactive diluent resulted in a UV-cured coating with a low water contact angle (14.2°) and minimal weight loss (1.61%), indicating excellent hydrophilicity and water tolerance. buct.edu.cn
Table 2: Effect of Formulation Variables on Properties of GMA-Based UV-Cured Coatings
| Variable Investigated | System/Co-monomers | Key Finding | Reference |
|---|---|---|---|
| GMA Mole Fraction | Hydrophilic acrylate resin, Hydroxypropyl acrylate (HPA) | Optimal overall performance at 15% GMA mole fraction, achieving a water contact angle of 14.2°. | buct.edu.cn |
| GMA and Curing Agent (KH-550) Content | Waterborne acrylic resin | 15 wt% GMA modification led to a 78.65% improvement in adhesion compared to the unmodified resin. GMA enhanced thermal stability between 100°C and 400°C. | researchgate.net |
| ENR-50/Epoxy Ratio, Photoinitiator %, UV Time, Post-Cure | Epoxidized Natural Rubber (ENR-50), Cycloaliphatic Diepoxide | Response surface methodology (RSM) enabled the determination of optimum treatment combinations to maximize surface coating properties. GMA acted as a crosslinking agent. | paint.org |
| Reactive Diluent (TMPTA) Concentration | Acrylated polyester-polyurethane/polysiloxane ceramer | TMPTA concentration affects the free radical UV polymerization kinetics and the final tensile and fracture toughness properties. | researchgate.net |
Dual-Curing Systems Combining Radical and Ring-Opening Polymerization Mechanisms
Dual-curing systems leverage two distinct polymerization reactions that can be initiated sequentially or simultaneously to form a final network. upc.edumdpi.com this compound (GMA) is an ideal monomer for such systems due to its two chemically distinct polymerizable groups: a methacrylate group susceptible to free-radical polymerization and an epoxy (oxirane) group that can undergo cationic ring-opening polymerization. paint.org This dual functionality allows for the creation of materials with a unique combination of properties, such as the rapid, tack-free surface cure associated with acrylates and the excellent adhesion, toughness, and low shrinkage characteristic of epoxies. mdpi.comnih.gov
These systems offer significant advantages over single-cure systems. The initial curing step, typically UV-initiated radical polymerization of the methacrylate groups, provides rapid solidification ("green strength"), allowing the object to be handled. nih.gov A subsequent, often thermal, curing step initiates the ring-opening polymerization of the epoxy groups, which enhances the material's final mechanical and thermal properties, such as increasing the glass transition temperature and tensile strength. upc.edunih.gov
Investigation of Sequential and Simultaneous Curing Strategies
The curing strategy—sequential or simultaneous—is a critical factor that dictates the final network structure and properties of the material. mdpi.com
Sequential Curing: This is the more common approach for GMA-based systems. It involves a two-step process where the two reactions are triggered by different stimuli. upc.edumdpi.com
Step 1 (UV Curing): The formulation, containing a radical photoinitiator, is exposed to UV light. This rapidly polymerizes the methacrylate groups, forming a crosslinked poly(methacrylate) network. This step provides initial dimensional stability. nih.gov
Step 2 (Thermal Curing): The "green part" is then subjected to heat. This can activate a thermally latent cationic initiator or simply provide the energy needed for the ring-opening polymerization of the epoxy groups, which may be catalyzed by species present in the formulation. upc.edunih.gov This second stage builds upon the initial network, often forming an interpenetrating polymer network (IPN) and significantly improving the material's ultimate properties. nih.gov The separation of curing stages allows for process flexibility and the tailoring of properties at each stage. mdpi.comresearchgate.net
Simultaneous Curing: In this strategy, both the radical and cationic ring-opening polymerizations occur at the same time. mdpi.com This typically requires a formulation containing both a radical photoinitiator and a photoacid generator (PAG). mdpi.com Upon UV irradiation, both initiators are activated, and the two network-forming reactions proceed concurrently. Research on mixtures of multifunctional acrylates and epoxy monomers has shown that this approach can lead to the formation of IPNs under intense UV irradiation. mdpi.com The primary goal of simultaneous curing is to enhance the final properties of the end-product rather than providing intermediate processing capabilities. mdpi.com However, controlling the kinetics of two simultaneous but mechanistically different reactions can be challenging, as the reactivity of the acrylate and epoxy groups can differ significantly.
Formation and Characterization of Interpenetrating Polymer Networks (IPNs)
An Interpenetrating Polymer Network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. kpi.uanih.gov In dual-curing systems based on GMA, the polymerization of the methacrylate and epoxy groups leads to the formation of two distinct networks, resulting in an IPN structure that combines the properties of both. mdpi.comnih.gov
The synthesis of these IPNs is often sequential. First, a crosslinked network of poly(glycidyl methacrylate) is formed via the radical polymerization of the methacrylate double bonds. Then, in the second stage, the epoxy groups within this initial network are polymerized through a cationic ring-opening mechanism, forming the second, interlaced polyether network. paint.org This interlocking configuration can lead to a state of forced miscibility or restricted phase separation, resulting in materials with synergistic properties that surpass those of the individual components. nih.govkpi.ua
Characterization of these IPNs is crucial to understanding their morphology and structure-property relationships.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to follow the conversion of the functional groups during the curing stages. The disappearance of the characteristic peaks for the methacrylate C=C bond (around 1635 cm⁻¹) and the epoxy ring (around 906 cm⁻¹) can confirm the progress of each polymerization reaction. mdpi.com
Dynamic Mechanical Analysis (DMA): DMA is used to determine the thermomechanical properties, such as the glass transition temperature (Tg) and storage modulus. The presence of a single, broad Tg can indicate a high degree of interpenetration and miscibility between the networks. In contrast, two distinct Tgs suggest phase separation. Studies on epoxy/methacrylate dual-cure systems show a significant increase in Tg after the second thermal curing step, confirming the formation of a more rigid, interlocked network. nih.gov
Mechanical Testing: Tensile tests are performed to measure properties like tensile stress, modulus, and elongation at break. For dual-cured GMA systems, the final IPN typically exhibits significantly improved tensile strength and modulus compared to the material after only the initial UV cure. nih.gov
Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology of the fractured surfaces, providing insights into the phase behavior (miscibility or separation) and failure mechanisms of the IPN. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| GMA | This compound or Glycidyl Methacrylate |
| TMPTA | Trimethylolpropane triacrylate |
| HPA | Hydroxypropyl acrylate |
| BA | n-Butyl acrylate |
| IPN | Interpenetrating Polymer Network |
| PAG | Photoacid Generator |
Advanced Polymeric Materials and Networks Derived from 2 Methyloxiranyl Methyl Methacrylate
Design and Synthesis of Thermosetting Resins and Highly Crosslinked Networks
(2-Methyloxiranyl)methyl methacrylate (B99206) (GMA) is a bifunctional monomer containing both a methacrylate group and an epoxide (oxirane) ring. wikipedia.orgbluebearchemicals.com This dual reactivity allows for the creation of a wide variety of polymer architectures, from linear polymers to highly crosslinked thermosetting resins. The methacrylate group is readily polymerized via free-radical mechanisms, while the epoxy ring can undergo ring-opening reactions with a range of nucleophiles, enabling subsequent crosslinking or functionalization. bluebearchemicals.commdpi.comacs.org
Principles for Achieving High-Performance Network Structures
The design of high-performance thermosets from GMA hinges on the strategic use of its dual functionality to build robust, three-dimensional networks. The primary route involves the polymerization of the methacrylate group, often with a comonomer and a crosslinking agent, to form the initial polymer backbone. researchgate.net
Several principles guide the synthesis of these materials:
Free-Radical Polymerization: The carbon-carbon double bond of the methacrylate group allows for copolymerization with a wide array of vinyl monomers using standard free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). acs.orgnih.gov This enables the tuning of the polymer's fundamental properties, such as hydrophilicity, hydrophobicity, and glass transition temperature (Tg), by selecting appropriate comonomers like n-butyl acrylate (B77674) (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA). acs.orgnih.gov
Incorporation of Crosslinking Agents: To form a network structure during the initial polymerization, multifunctional monomers are often included. Divinyl benzene (B151609) (DVB), for example, can be used as a cross-linking agent due to its ability to react with the methacrylate groups of GMA, forming covalent bonds that link the polymer chains together. researchgate.net Ethylene glycol dimethacrylate (EGDMA) is another common crosslinker used for this purpose. researchgate.net
Post-Polymerization Crosslinking: The pendant epoxy groups along the polymer backbone serve as reactive sites for a secondary curing or crosslinking step. mdpi.com These groups can react with various nucleophilic curing agents, including amines, carboxylic acids, and anhydrides. bluebearchemicals.comacs.org This two-stage process allows for precise control over the final network structure. For instance, a thermoplastic polymer can be initially formed and processed, followed by a thermal curing step that crosslinks the material into an infusible thermoset.
Photopolymerization: Photo-crosslinking is another effective method, particularly for coatings and hydrogels. In this technique, a photoinitiator is added to the GMA-containing formulation. Upon exposure to UV radiation, the initiator generates free radicals that trigger the rapid polymerization and crosslinking of the methacrylate units. researchgate.net
By carefully selecting comonomers, crosslinking agents, and the method of polymerization and curing, it is possible to design thermosetting resins with a tailored balance of mechanical, thermal, and chemical properties. mdpi.comresearchgate.net
Influence of Crosslink Density and Network Topology on Material Properties
The macroscopic properties of GMA-based thermosets are a direct consequence of the microscopic network structure, specifically the crosslink density and network topology.
Crosslink Density , which is the number of crosslinks per unit volume, is a critical parameter that dictates the material's performance.
Mechanical Properties: Generally, increasing the crosslink density enhances the material's stiffness, leading to a higher Young's modulus and tensile strength. researchgate.netmdpi.com The glass transition temperature (Tg) also tends to increase linearly with crosslink density, as the segmental motion of the polymer chains is more restricted. mdpi.commdpi.com However, an excessively high crosslink density can lead to increased brittleness, resulting in a decrease in properties like elongation at break and fracture toughness. mdpi.com Studies on poly(methyl methacrylate) (PMMA) resins have shown that while incorporating cross-linking agents can improve properties, using them at high concentrations (e.g., 20%) can be detrimental to flexural strength. rsc.org
Thermal Properties: In highly crosslinked networks, the Tg may become undetectable by methods like differential scanning calorimetry (DSC). This occurs when the molecular chain segments between crosslinks are too short to allow for the cooperative segmental motion that defines the glass transition. researchgate.net The relationship with thermal stability is more complex, as it is influenced by both the crosslink density and the specific chemical structures within the network. mdpi.com
Swelling Behavior: In hydrogels and other solvent-swellable networks, the crosslink density directly controls the degree of swelling. A higher density of crosslinks restricts the expansion of the network, leading to a lower equilibrium swelling ratio. researchgate.net
Network Topology refers to the specific architecture and connectivity of the polymer chains within the network.
Homogeneity and Phase Separation: The synthesis strategy can lead to different network topologies. For example, crosslinking a mixture of different homopolymers results in a different topology compared to copolymerizing different monomers into a single network (a conetwork). These topological differences can influence the nanophase separation and morphology of the final material. nih.gov
Chain Linkages: The fundamental nature of the connections between polymer chains has a profound impact. For instance, studies comparing mechanically interlocked polymer rings (catenanes) with chemically bonded rings show dramatically different flow behaviors and responses to shear stress, highlighting that topology is a crucial factor in determining the dynamic properties of polymeric materials. nih.gov
Development of Hybrid Organic-Inorganic Materials Using (2-Methyloxiranyl)methyl methacrylate Based Polymers
Hybrid organic-inorganic materials combine the advantages of both components: the processability and flexibility of polymers with the rigidity, thermal stability, and functionality of inorganic materials. GMA-based polymers are excellent candidates for the organic phase in these hybrids due to their reactive epoxy and methacrylate functionalities, which facilitate strong covalent bonding with the inorganic network.
Integration via Sol-Gel Processing and Polymer-Inorganic Composites
The sol-gel process is a versatile, low-temperature method for producing inorganic networks (like silica (B1680970) or titania) from molecular precursors, such as tetraethyl orthosilicate (B98303) (TEOS). mdpi.commdpi.com This "soft chemistry" approach is ideal for incorporating organic polymers without causing their thermal degradation. mdpi.com
A common strategy for creating covalently linked hybrids involves:
Functionalization of the Polymer: A monomer with a reactive group, such as a vinyl group, is first polymerized. chemrxiv.orgchemrxiv.org
Hydrosilylation: The polymer is then reacted with a silane (B1218182) coupling agent, like triethoxysilane, in a hydrosilylation reaction. This step grafts trialkoxysilane groups onto the polymer backbone, making it compatible with the sol-gel process. chemrxiv.org
Co-condensation: The silylated polymer is then mixed with an inorganic precursor (e.g., TEOS) in the presence of water and a catalyst (acid or base). This initiates hydrolysis and co-condensation reactions, forming a three-dimensional inorganic network (e.g., SiO₂) that is chemically bonded to the organic polymer chains. chemrxiv.orgchemrxiv.org
GMA-based polymers are well-suited for this approach. For example, waterborne acrylic resins modified with GMA can be effectively crosslinked with aminofunctional silanes. utk.edu The epoxy groups of GMA react with the amine groups of the silane, while the silane's ethoxy groups can co-condense with an inorganic substrate or form a silica network, creating a robust, crosslinked hybrid coating. utk.edu
Effects of Nanoparticle and Filler Incorporation on Material Performance
Incorporating inorganic nanoparticles and fillers is another primary method for creating high-performance hybrid materials. The key to success lies in achieving a homogeneous dispersion of the filler within the polymer matrix and ensuring strong interfacial adhesion. The reactive nature of GMA is highly advantageous for this purpose.
Surface Modification of Fillers: To overcome the incompatibility between hydrophilic inorganic fillers (like clays (B1170129) or silica) and organophilic polymers, the filler surface is often modified. researchgate.net A powerful technique involves grafting PGMA chains directly from the filler surface. This can be accomplished by anchoring an initiator on the nanoparticle and performing a surface-initiated polymerization, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net This method creates a layer of polymer covalently bonded to the filler, ensuring excellent compatibility and dispersion within a bulk matrix of the same or a similar polymer.
Enhanced Thermal Properties: The incorporation of functionalized fillers can significantly improve the thermal properties of the composite. Grafting PGMA onto hexagonal boron nitride (h-BN) particles dramatically enhances their dispersion in an epoxy matrix. rsc.orgnih.gov This creates an effective network for heat transfer, leading to a substantial increase in the thermal conductivity of the composite. nih.gov Research has shown that adding 16 vol% of h-BN-PGMA can increase the thermal conductivity of an epoxy resin by 599%. rsc.orgnih.gov The thermal stability of the polymer can also be improved, as seen with the addition of organomodified montmorillonite (B579905) clay to GMA-co-EGDMA copolymers. researchgate.net
Improved Mechanical and Tribological Properties: Fillers are widely used to enhance mechanical strength. researchgate.net In the field of dental restoratives, composites often contain bisphenol A-glycidyl methacrylate (Bis-GMA) resins filled with inorganic particles like zirconia and silica. acs.org Further surface modification, such as creating a friction-induced polytetrafluoroethylene (PTFE) coating on these composites, can lead to ultralow friction and significantly reduced wear rates, extending the material's service life. acs.org
Control of Porosity: The addition of nanofillers like clays can also be used to modify the porosity and surface area of GMA-based polymer networks, allowing for the tailoring of these materials for specific applications such as separation or catalysis. researchgate.net
Synthesis of Stimuli-Responsive Polymer Systems and Smart Materials
Stimuli-responsive or "smart" materials can undergo significant, reversible changes in their properties in response to external environmental triggers such as pH, temperature, or light. The chemical versatility of the epoxy group makes GMA an ideal building block for creating such advanced functional polymers. The most common strategy is post-polymerization modification, where the epoxy ring on a pre-formed PGMA backbone is opened with a functional molecule that imparts the desired responsiveness. researchgate.netresearchgate.net
pH-Responsive Systems: Polymers that respond to changes in pH are typically designed by incorporating acidic or basic functional groups. For GMA-based polymers, this is readily achieved by reacting the pendant epoxy groups with amines. For example, reacting an amphiphilic block copolymer like poly(ethylene glycol)methyl ether-block-poly(glycidyl methacrylate) (MPEG-b-PGMA) with a secondary amine (e.g., diethyl amine) converts the epoxy groups into tertiary amine and hydroxyl groups. researchgate.net The resulting polymer contains weak basic groups that become protonated and positively charged under acidic conditions, causing the polymer to swell or dissolve. researchgate.netnih.gov This principle can be used to create:
pH-Responsive Micelles: Block copolymers functionalized in this way can self-assemble into micelles in aqueous solution at a specific pH. These nanostructures can then be stabilized by crosslinking, yielding stable, pH-responsive nanoparticles for applications such as targeted drug delivery. researchgate.net
Self-Healing Hydrogels: Smart hydrogels have been developed that can heal themselves at low pH. youtube.com These materials function like molecular Velcro, where pendant side chains can reversibly bond across an interface when triggered by an acidic environment, making them promising for applications like medical sutures for the stomach. youtube.com
Temperature-Responsive Systems: Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as a critical solution temperature. This property is achieved by copolymerizing GMA with a thermoresponsive monomer.
LCST Behavior: Copolymers of GMA with monomers like N-isopropylacrylamide or N,N-diethylacrylamide (DEAAm) exhibit a Lower Critical Solution Temperature (LCST). mdpi.comnih.gov These polymers are soluble in water at low temperatures but become insoluble and phase-separate as the temperature is raised above the LCST. The exact transition temperature can be precisely tuned by adjusting the ratio of GMA in the copolymer. mdpi.com
UCST Behavior: Conversely, copolymers of GMA with monomers such as N-acryloyl glycinamide (B1583983) (NAGA) can display an Upper Critical Solution Temperature (UCST), where they are insoluble at cool temperatures but become soluble upon heating. acs.org
The pendant epoxy groups in these thermoresponsive copolymers remain available for further functionalization. This has been exploited to create smart bioconjugates by covalently attaching enzymes like α-chymotrypsin or α-amylase to the polymer backbone. acs.orgmdpi.com The resulting enzyme-polymer conjugate often retains the thermoresponsive behavior of the parent polymer while exhibiting enhanced thermal and pH stability, which is highly desirable for biocatalysis and biosensor applications. mdpi.com
Creation of Temperature-Responsive Polymeric Structures
Temperature-responsive polymers, which exhibit a phase transition at a specific temperature, often a Lower Critical Solution Temperature (LCST), are of significant scientific interest. this compound is a key component in the design of such "smart" materials. While not thermoresponsive on its own, GMA is frequently copolymerized with temperature-sensitive monomers to impart chemical reactivity and tune the thermal response of the final polymer. nih.govnih.gov
A common strategy involves the free-radical copolymerization of GMA with monomers like N-isopropylacrylamide (NIPAM) or N,N-diethylacrylamide (DEAAm). nih.govnih.gov The resulting copolymers possess both the thermoresponsive character of the primary monomer and the reactive epoxy groups from GMA. These epoxy groups are valuable as they allow for the subsequent covalent attachment of biomolecules or other functional entities in a straightforward, one-step reaction. nih.gov
For instance, thermosensitive microgels of poly(N-isopropylacrylamide-co-glycidyl methacrylate), P(NIPAM-co-GMA), prepared via emulsifier-free emulsion polymerization, exhibit an LCST of 32°C, making them highly suitable for biomedical applications that require a phase transition near physiological body temperature. nih.gov The incorporation of GMA provides functional epoxy groups for further modification while maintaining the sharp temperature response characteristic of PNIPAM. nih.gov Similarly, copolymers based on N-acryloyl glycinamide (NAGA) and GMA show an increase in their phase transition temperature with higher GMA content. acs.org
Table 1: Effect of this compound (GMA) Content on the Lower Critical Solution Temperature (LCST) of Copolymers This table presents representative data showing how the incorporation of GMA modulates the thermoresponsive properties of polymers.
| Copolymer System | GMA Content (mol%) | Cloud Point (°C) | Reference |
|---|---|---|---|
| P(DEAAm-co-GMA) | 0 | ~33.0 | nih.gov |
| P(DEAAm-co-GMA) | 5.8 | ~28.5 | nih.gov |
| P(DEAAm-co-GMA) | 11.0 | ~25.0 | nih.gov |
| P(NIPAM-co-GMA) | Not specified, but present | 32.0 | nih.gov |
Design of pH-Responsive and Other Environmentally Sensitive Materials
The true strength of this compound in material design lies in the reactivity of its epoxy ring. This group can undergo ring-opening reactions with a variety of nucleophiles, such as amines, carboxylic acids, and hydroxyl groups, providing a powerful platform for synthesizing pH-responsive polymers. mdpi.comresearchgate.net By incorporating acidic or basic functional groups, polymers can be designed to swell, shrink, or dissolve in response to specific changes in environmental pH. nih.govresearchgate.net
One approach is to copolymerize GMA with a pH-sensitive comonomer. For example, copolymers of GMA and maleic anhydride (B1165640) (MA) have been synthesized via free-radical polymerization. researchgate.net The anhydride groups can be subsequently hydrolyzed to carboxylic acid groups, and the epoxy groups of GMA can be modified with amino-containing compounds like 2-aminopyridine (B139424) or 4-aminobutyric acid. researchgate.net This creates hydrogels with multiple pH-sensitive sites (amine and carboxylic acid groups) that exhibit significant changes in swelling behavior at different pH values. researchgate.net
Another strategy involves the post-polymerization modification of a GMA-containing polymer. A copolymer of GMA and methyl methacrylate can be synthesized first, providing a stable backbone with pendant epoxy groups. researchgate.net These epoxy groups can then be reacted with molecules containing pH-sensitive functionalities. For instance, modification with L-lysine introduces both amine and carboxylic acid groups onto the polymer backbone, creating a dual-responsive hydrogel that reacts to both pH and temperature. nih.gov The surface charge of such modified hydrogels becomes highly dependent on pH, transitioning from positive at low pH to negative at high pH due to the protonation and deprotonation of the amino and carboxyl groups. nih.gov
The swelling behavior of these materials is a direct consequence of their chemical design. In dextran (B179266) sulfate/glycidyl (B131873) methacrylate (DS/GM) hydrogels, the swelling ratio is significantly influenced by the pH of the surrounding medium. researchgate.net For example, one formulation (H1) showed a swelling ratio of 152% at pH 2.0, which increased to 187% at pH 9.0. researchgate.net This behavior is caused by the ionization of functional groups within the polymer network, leading to electrostatic repulsion between chains and an increased influx of water into the hydrogel matrix. researchgate.netnih.gov
Table 2: pH-Dependent Swelling Ratios of this compound-Based Hydrogels This interactive table showcases how different hydrogel formulations based on GMA exhibit varied swelling capacities in response to environmental pH changes.
| Hydrogel System | pH | Equilibrium Swelling Ratio (%) | Reference |
|---|---|---|---|
| DS/GM Hydrogel (H1) | 2.0 | 152 | researchgate.net |
| DS/GM Hydrogel (H1) | 7.0 | 168 | researchgate.net |
| DS/GM Hydrogel (H1) | 9.0 | 187 | researchgate.net |
| DS/GM Hydrogel (H2) | 2.0 | 162 | researchgate.net |
| DS/GM Hydrogel (H2) | 9.0 | 216 | researchgate.net |
Material Design for Bio-Inspired and Biomedical Applications (Focus on Material Science Principles)
Fabrication of Polymeric Scaffold Materials for Tissue Engineering (Material Design Aspects)
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. nih.gov The material design of these scaffolds is critical to mimic the natural extracellular matrix (ECM). nih.gov this compound is instrumental in this field, not typically as a primary scaffold material itself, but as a chemical modifier to impart essential properties, such as photocrosslinkability, to natural polymers. nih.gov
A prominent example is the synthesis of gelatin methacrylate (GelMA). nih.govmdpi.com Gelatin, derived from collagen, is biocompatible and contains cell-adhesion sequences, but it lacks the mechanical stability and processability required for many scaffolding applications. nih.gov By reacting the amine and hydroxyl groups of gelatin with the epoxy group of GMA, methacrylate functionalities are covalently bonded to the gelatin backbone. nih.govmdpi.com The degree of methacrylation can be precisely controlled by adjusting the amount of GMA used in the reaction. mdpi.com
This modification transforms gelatin into a photopolymer. In the presence of a photoinitiator and upon exposure to UV light, the methacrylate groups crosslink, forming a stable and insoluble hydrogel network. nih.govnih.gov This photocrosslinking process allows for the fabrication of scaffolds with complex architectures using techniques like photolithography, micromolding, and 3D bioprinting. nih.govyoutube.com The mechanical properties, porosity, and swelling behavior of the resulting scaffold can be tuned by controlling the degree of methacrylation and the polymer concentration, allowing for the creation of scaffolds tailored to specific tissue types, from soft neural tissue to harder cartilage. mdpi.com
Similarly, GMA is used to modify other natural polymers like hyaluronic acid (HA) and dextran. nih.govnih.gov GMA-derivatized HA can be photo-crosslinked to form hydrogels, but their mechanical properties may be insufficient for some applications. nih.gov However, encapsulating cells within these hydrogels has been shown to enhance the production of elastic matrix structures, demonstrating that the material design directly influences cellular response. nih.gov The key material science principle is the introduction of reactive groups (methacrylates) via GMA to enable covalent network formation, transforming natural polymers into robust, engineerable materials for tissue regeneration. nih.govaip.org
Development of Advanced Materials for Controlled Drug Delivery Systems (Material Encapsulation and Release Mechanisms)
The design of advanced drug delivery systems aims to control the rate and location of drug release, improving therapeutic efficacy. nih.govnih.gov Polymers based on this compound are extensively used to fabricate materials like microparticles, nanoparticles, and hydrogels for this purpose. mdpi.comnih.gov The material design focuses on two key aspects: creating a porous matrix for drug encapsulation and engineering stimuli-responsive release mechanisms. nih.govmdpi.com
Porous microparticles are often synthesized using suspension polymerization, where GMA is copolymerized with a crosslinking agent, such as triethyleneglycol dimethacrylate (TEGDMA). nih.gov In this technique, an organic phase containing the monomers and an initiator is dispersed as droplets in an aqueous phase. nih.govmdpi.com A porogenic agent (a solvent for the monomer but not the polymer, like toluene) is included in the organic phase. nih.gov During polymerization, the polymer precipitates, and the porogen creates a network of pores within the resulting microparticles. The size and volume of these pores, which are critical for drug loading capacity, can be controlled by the type and amount of porogen used. nih.gov
The epoxy groups of GMA are central to the encapsulation and release mechanisms. They can be used to covalently bind drug molecules to the polymer matrix. More commonly, they are modified to introduce functionalities that respond to environmental triggers like pH. nih.gov For example, porous microparticles made from GMA and N-vinylimidazole can be modified through a reaction with sodium monochloroacetate to create a zwitterionic surface. nih.gov This modification was shown to increase the loading capacity of tetracycline (B611298) from 87 mg/g in the precursor particles to 135 mg/g in the zwitterionic particles. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 2 Methyloxiranyl Methyl Methacrylate and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the microstructural analysis of GMA and PGMA. kpi.ua High-resolution 1D and 2D NMR methods provide unequivocal assignments of proton and carbon signals, offering deep insights into functional group integrity, polymer tacticity, and monomer distribution in copolymers. kpi.uaniscpr.res.in
High-resolution ¹H and ¹³C NMR are routinely used to verify the chemical structure of the GMA monomer and to analyze the composition and primary structure of PGMA. For the monomer, the spectra confirm the presence of both the methacrylate (B99206) and the epoxide functionalities. In the ¹³C NMR spectrum of GMA, the carbons of the epoxide ring are clearly distinguished from those of the methacrylate group. kpi.ua Similarly, the ¹H NMR spectrum provides distinct signals for the vinyl protons, the methyl protons, and the three non-equivalent protons of the oxiranyl group. kpi.uaresearchgate.net
Upon polymerization, the disappearance of the vinyl proton signals (~5.5-6.1 ppm) and the appearance of broad signals corresponding to the new polymer backbone are observed. The integrity of the crucial pendant epoxide group can be confirmed by the persistence of its characteristic signals in the polymer's NMR spectra. researchgate.net For PGMA, the ¹H NMR spectrum typically shows broad resonances for the backbone methylene (B1212753) protons (–CH₂–) and α-methyl protons (–CH₃), alongside the signals for the glycidyl (B131873) side chain. rsc.orgmdpi.com
There has been some historical discrepancy in the literature regarding the precise assignment of the backbone quaternary and methylene carbons in PGMA. kpi.uaresearchgate.net However, the combined use of multiple NMR techniques has led to reliable assignments. kpi.ua The chemical shifts are sensitive to the stereochemical arrangement (tacticity) of the monomer units along the polymer chain. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (2-Methyloxiranyl)methyl methacrylate (GMA) Monomer and Polymer (PGMA) Chemical shifts (δ) are in ppm. Data sourced from studies using CDCl₃ and DMSO-d₆ as solvents. kpi.uaresearchgate.net
| Functional Group | Atom | Monomer (GMA) Chemical Shift (δ ppm) | Polymer (PGMA) Chemical Shift (δ ppm) |
| Methacrylate Backbone | |||
| α-Methyl (–CH₃) | ¹H | 1.95 | 0.84 - 1.35 |
| ¹³C | 18.3 | 16.8 - 22.0 | |
| Backbone Methylene (–CH₂–) | ¹H | 5.5, 6.1 (vinyl) | 1.80 - 2.10 |
| ¹³C | 125.9 (vinyl) | 53.5 - 55.0 | |
| Quaternary Carbon (–C–) | ¹³C | 136.2 | 44.7 - 45.4 |
| Carbonyl (–C=O) | ¹³C | 167.2 | 176.5 - 178.2 |
| Glycidyl Side Chain | |||
| Ester Methylene (–O–CH₂–) | ¹H | 3.85, 4.30 | 3.80 - 4.50 |
| ¹³C | 66.0 | 65.2 - 65.8 | |
| Epoxide Methine (–CH–) | ¹H | 3.26 | 3.20 - 3.30 |
| ¹³C | 48.9 | 48.6 - 48.8 | |
| Epoxide Methylene (–CH₂–) | ¹H | 2.68, 2.85 | 2.60 - 2.90 |
| ¹³C | 44.1 | 44.0 - 44.6 |
Note: Polymer chemical shifts are often broad and can split into multiple peaks due to sensitivity to the polymer's tacticity (e.g., syndiotactic, isotactic, atactic arrangements). niscpr.res.inresearchgate.net
While 1D NMR is excellent for functional group analysis, 2D NMR techniques are employed to resolve complex, overlapping signals and to establish through-bond and through-space correlations between nuclei. For PGMA and its copolymers, techniques like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. niscpr.res.inpolyacs.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It is particularly useful for assigning the complex and overlapping proton resonances of the polymer backbone by correlating them with the more resolved carbon signals. kpi.uaniscpr.res.in For instance, HSQC can differentiate between the various triad (B1167595) configurational sequences (e.g., rr, mr, mm) of the α-methyl group by linking the distinct proton signals to their corresponding carbon signals. niscpr.res.in
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within a few bonds. In PGMA, COSY can confirm the connectivity within the glycidyl side chain, showing correlations between the methine proton and the two sets of methylene protons (–O–CH₂– and the epoxide –CH₂–). acs.org
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. It can be used to identify all the protons belonging to the glycidyl side chain starting from a single, well-resolved proton resonance. niscpr.res.in
Together, these 2D NMR methods provide a comprehensive picture of the polymer's microstructure, including compositional and configurational sequences, which fundamentally influence its macroscopic properties. niscpr.res.in
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective tool for identifying key functional groups in GMA and PGMA, and for monitoring the progress of polymerization and subsequent curing reactions. The two techniques are complementary, as IR spectroscopy is more sensitive to polar bonds while Raman is more sensitive to non-polar, symmetric bonds. acs.org
The IR spectrum of GMA is dominated by strong bands corresponding to the ester carbonyl group (C=O) and the epoxide ring (C-O-C). acs.orgsid.ir The C=C double bond of the methacrylate group also gives a characteristic signal. Raman spectroscopy provides complementary information, particularly for the C=C and C-C backbone vibrations. mdpi.com
Table 2: Key IR and Raman Vibrational Bands for GMA and PGMA Wavenumbers are in cm⁻¹. Data sourced from multiple studies. acs.orgsid.irmdpi.comkpi.ua
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Technique | Notes |
| C-H Stretch (sp²) | Vinyl C-H | ~3100 | IR, Raman | Disappears upon polymerization. |
| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850 - 3000 | IR, Raman | Present in both monomer and polymer. acs.org |
| C=O Stretch | Ester Carbonyl | 1720 - 1735 | IR (strong), Raman (strong) | A very intense and characteristic peak. acs.orgmdpi.com |
| C=C Stretch | Vinyl | ~1640 | IR (medium), Raman (strong) | Disappears upon polymerization. |
| C-O-C Asymmetric Stretch | Ester | 1250 - 1300 | IR (strong) | |
| C-O-C Symmetric Stretch | Epoxide Ring | ~910 | IR (strong) | Key band for monitoring epoxide reactions. sid.irkpi.ua |
| Epoxide Ring Breathing | Epoxide Ring | ~1259 | Raman | Characteristic epoxide vibration. mdpi.com |
| Epoxide Ring Deformation | Epoxide Ring | 840 - 860 | IR, Raman |
Real-time monitoring using in-situ IR or Raman spectroscopy allows for precise control over the synthesis of PGMA and its subsequent modification.
Polymerization Monitoring: The free-radical polymerization of the methacrylate group can be tracked in real-time by monitoring the decrease in the intensity of the vinyl C=C stretching band at ~1640 cm⁻¹ or the acrylate (B77674) absorption band at 812 cm⁻¹. researchgate.net The rate of disappearance of this peak is directly proportional to the rate of monomer consumption, allowing for detailed kinetic analysis.
Curing and Post-Polymerization Modification: The pendant epoxide rings of PGMA are often used for cross-linking (curing) or grafting reactions, typically through ring-opening with amines, thiols, or other nucleophiles. The progress of these reactions can be quantitatively monitored by the decrease in the intensity of the characteristic epoxide ring vibrations, particularly the strong IR band at ~910 cm⁻¹. sid.irkpi.ua The simultaneous appearance of new bands, such as a broad O-H stretching band (~3200-3600 cm⁻¹) in the case of hydrolysis or reaction with alcohols, provides further confirmation of the reaction. sid.ir
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molar mass (molecular weight) and molar mass distribution of polymers. The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones. When coupled with detectors such as a refractive index (RI) detector, a UV detector, and a multi-angle light scattering (MALS) detector, GPC/SEC can provide absolute molar mass averages and detailed information about the polymer architecture. aston.ac.uknih.gov
For PGMA, GPC is essential for characterizing key parameters that depend heavily on the polymerization method used. Different synthesis routes yield polymers with vastly different molecular weights and distributions.
Molecular Weight Averages: GPC provides the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molar mass distribution. aston.ac.uk
Effect of Synthesis Method: Free-radical polymerization of GMA typically yields PGMA with high molar masses and broad distributions (PDI > 2.0). kpi.ua In contrast, controlled/"living" polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or anionic polymerization allow for the synthesis of well-defined PGMA with predictable molar masses and narrow distributions (PDI < 1.5). aston.ac.ukgoogle.com
Table 3: Representative GPC/SEC Data for Poly(glycidyl methacrylate) (PGMA) from Various Synthesis Methods
| Polymerization Method | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Source |
| Free Radical (Solution) | - | 31,700 | 2.9 | kpi.ua |
| Anionic | 3,800 | 4,200 | 1.1 | google.com |
| Anionic | 2,300 | 3,100 | 1.36 | google.com |
| RAFT Dispersion | 16,100 | - | 1.19 | aston.ac.uk |
| Controlled Photoradical | 13,300 | - | 1.48 | mdpi.com |
Analysis of Polymer Architecture and Branching: The true power of modern GPC is realized when it is coupled with a MALS detector. This combination (SEC-MALS) allows for the determination of the root-mean-square (RMS) radius of the polymer coils at each elution slice. By generating a conformation plot (log of RMS radius vs. log of molar mass), one can gain insight into the polymer's architecture. Linear polymers exhibit a characteristic slope (typically ~0.5-0.6 in a good solvent). Branched polymers, being more compact than their linear counterparts of the same mass, will exhibit a lower slope. This is critically important for PGMA, as its pendant epoxide groups are frequently used as sites for grafting, leading to comb or star-like branched architectures. SEC-MALS can be used to compare the conformation plot of the initial linear PGMA backbone with that of the final grafted product to confirm and quantify the change in architecture. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful tool for polymer analysis, providing detailed information on molecular weight, the chemical structure of repeating units, and the identity of end-groups. jeol.comrsc.org For complex macromolecules like poly(glycidyl methacrylate) (PGMA), soft ionization techniques are essential to prevent fragmentation and allow for the analysis of intact oligomers and polymers. tuwien.at
Electrospray Ionization Mass Spectrometry (ESI-MS) of Oligomers and Polymers
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method particularly suited for polar and soluble polymers. nih.gov The technique involves generating ions from a solution, which allows for the analysis of polymer chains with minimal fragmentation. tuwien.atlcms.cz In ESI-MS, polymers are typically observed as a distribution of species, with each peak in the spectrum corresponding to an oligomer of a specific degree of polymerization, often cationized by an alkali metal ion (e.g., Na⁺ or K⁺) present in the solution. rsc.orgpsu.edu
The resulting spectra can be complex due to the presence of a distribution of oligomers and the possibility of multiple charging, where a single macromolecule can acquire more than one charge. nih.govlcms.czecu.edu Despite this complexity, ESI-MS provides highly accurate mass information for each species, which is invaluable for confirming the mass of the monomer repeat unit and identifying the chemical structures of the end-groups that result from specific initiation and termination mechanisms during polymerization. rsc.orgpsu.edu For copolymers containing GMA, ESI-MS can be used to analyze the composition of individual macromolecular chains. psu.edu
| Degree of Polymerization (n) | Chemical Formula | Theoretical Mass (u) | Observed m/z ([M+K]⁺) |
|---|---|---|---|
| 5 | C₃₅H₅₂O₁₅ | 712.33 | 751.3 |
| 6 | C₄₂H₆₂O₁₈ | 854.39 | 893.4 |
| 7 | C₄₉H₇₂O₂₁ | 996.46 | 1035.5 |
| 8 | C₅₆H₈₂O₂₄ | 1138.52 | 1177.5 |
| 9 | C₆₃H₉₂O₂₇ | 1280.59 | 1319.6 |
Note: The table is illustrative, based on the principle of ESI-MS analysis of polymers. The chemical formula assumes initiator/terminator fragments have been added to the base repeating unit of GMA (C₇H₁₀O₃, 142.15 u).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS for Polymer End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is another premier soft ionization technique for polymer characterization. rsc.orgsigmaaldrich.com It is particularly effective for analyzing high molecular weight polymers and is renowned for its ability to elucidate end-group fidelity. sigmaaldrich.comrsc.org In this method, the polymer sample is co-crystallized with a large excess of a small, UV-absorbing matrix compound. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules into the gas phase, typically as singly charged ions. tuwien.at
The resulting spectrum displays a series of peaks, each corresponding to a specific oligomer (n-mer) in the polymer distribution. sigmaaldrich.com The mass difference between adjacent peaks confirms the mass of the monomer repeat unit. Crucially, the absolute mass of each peak allows for the precise determination of the combined mass of the initiator and terminator fragments (the end-groups). jeol.com By analyzing different mass series within the same spectrum, researchers can identify and quantify populations of polymers with different end-groups, providing deep insight into the polymerization mechanism. jeol.comnist.gov From the distribution of peak intensities, key molecular weight averages such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) can be calculated. sigmaaldrich.comamerican.edupolymersource.ca
| Parameter | Finding | Description |
|---|---|---|
| Primary Mass Series (A) | m/z = n(142.15) + 57.07 + 1.01 + 22.99 | Corresponds to a polymer initiated with a t-butyl group (from AIBN initiator fragment) and terminated with Hydrogen, cationized with Sodium (Na⁺). |
| Secondary Mass Series (B) | m/z = n(142.15) + 57.07 + 57.07 + 22.99 | Corresponds to a polymer where both end-groups are t-butyl fragments, likely from termination by combination, cationized with Sodium (Na⁺). |
| Number-Average Molecular Weight (Mₙ) | 4,520 g/mol | Calculated from the intensity distribution of all polymer peaks. |
| Weight-Average Molecular Weight (Mₙ) | 4,890 g/mol | Calculated from the intensity distribution of all polymer peaks. |
| Polydispersity Index (Đ) | 1.08 | Indicates a relatively narrow molecular weight distribution, characteristic of controlled polymerization. sigmaaldrich.com |
Note: The table presents hypothetical data to illustrate the capabilities of MALDI-ToF MS. The mass of the GMA repeat unit is 142.15 u.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure and Morphology
X-ray scattering techniques are non-destructive methods used to investigate the structure of materials at different length scales. X-ray Diffraction (XRD) provides information on atomic and molecular-level ordering (crystallinity), while Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, typically in the range of 1 to 100 nanometers.
SAXS is employed to characterize larger supramolecular structures and morphologies. It is particularly useful for analyzing block copolymers, polymer blends, and nano-assemblies where different components phase-separate into distinct domains. mdpi.com For instance, in a block copolymer containing a PGMA block, SAXS can determine the size, shape, and spacing of the nanodomains formed by the different polymer blocks. The scattering profile changes significantly with temperature, allowing for the study of order-disorder transitions in these materials. mdpi.com
| Technique | Parameter Measured | Typical Finding and Interpretation |
|---|---|---|
| X-ray Diffraction (XRD) | Diffraction Angle (2θ) | Broad halos, often centered around 2θ = 10-20°, indicate a predominantly amorphous structure, which is common for PGMA. researchgate.net The absence of sharp peaks confirms the lack of significant crystallinity. |
| Small-Angle X-ray Scattering (SAXS) | Scattering Vector (q) vs. Intensity (I(q)) | For PGMA-containing block copolymers, a sharp primary scattering peak indicates microphase separation. The position of the peak (q) relates to the domain spacing (d = 2π/q). mdpi.com |
| Small-Angle X-ray Scattering (SAXS) | Scattering Intensity Profile | Analysis of the scattering curve can provide information on the shape and size of PGMA nano-assemblies or particles in a composite material. nih.gov |
Electron Microscopy Techniques (SEM, TEM) for Polymer Morphology and Nanostructure Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of polymer morphology and nanostructure at high resolution.
SEM provides detailed information about the surface topography and micromorphology of materials. For GMA-based polymers, SEM is used to analyze the size, shape, and surface texture of materials like microparticles, films, and fibers. mdpi.comnih.gov For example, studies on microparticles synthesized from GMA have used SEM to confirm the formation of spherical particles and to show how the surface roughness and porosity are influenced by the synthesis conditions, such as the type of crosslinking agent used. mdpi.com
TEM offers higher resolution than SEM and is used to investigate the internal structure or nanostructure of a material. A beam of electrons is transmitted through an ultrathin specimen to form an image. TEM is ideal for visualizing the internal morphology of PGMA-based composites, core-shell particles, and nano-assemblies. nih.govresearchgate.net For example, TEM analysis of macromolecular nano-assemblies of crosslinked PGMA has been used to determine their size in the range of 10 to 40 nm and to observe their flattened, disk-like shape when deposited on a surface. nih.gov
| Material Type | Technique | Observed Feature | Typical Dimensions | Reference Finding |
|---|---|---|---|---|
| GMA-based Microparticles | SEM | Spherical shape, surface roughness, porosity | Micrometer scale (e.g., 1-100 µm) | SEM confirms the formation of spherical microparticles and shows that surface morphology is influenced by the crosslinking agent. mdpi.com |
| Crosslinked PGMA Nano-assemblies | TEM | Individual nanoparticles, shape on a surface | 10 - 40 nm | TEM reveals soft nanoparticles that adopt a thin disk shape on a flat surface. nih.gov |
| PGMA-grafted Carbon Fibers | SEM | Polymer coating on fiber surface | Nanometer to micrometer thickness | SEM images show a clear, uniform coating of PGMA grafted onto the surface of carbon fibers. nih.gov |
| PGMA-based Nanocomposites | TEM | Dispersion of nanoparticles within the polymer matrix | Variable (depends on nanoparticle size) | TEM is used to confirm the distribution and potential agglomeration of inorganic nanoparticles within a PGMA matrix. researchgate.net |
Computational and Theoretical Studies on 2 Methyloxiranyl Methyl Methacrylate and Its Polymerization
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic reactivity of a monomer. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which governs how a molecule will interact and react.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. semanticscholar.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. semanticscholar.orgacs.org A smaller energy gap generally indicates higher reactivity. acs.org
For (2-Methyloxiranyl)methyl methacrylate (B99206), both the methacrylate group and the epoxide (oxirane) ring are potential reaction sites. The HOMO and LUMO are distributed across the molecule, and their energies can be calculated using Density Functional Theory (DFT). In one computational study using the B3LYP/6-31g method, the HOMO and LUMO energies for glycidyl (B131873) methacrylate were determined. semanticscholar.org The higher energy of the HOMO suggests a greater likelihood of electron donation, while the LUMO energy indicates its capacity as an electron acceptor. semanticscholar.org These calculations revealed that the introduction of GMA side groups into a polymer like polypropylene (B1209903) can create trap energy levels within the HOMO-LUMO gap, which has been shown to suppress charge transport. researchgate.net
| Molecular Orbital | Energy (eV) | Methodology | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -0.339 | DFT (B3LYP/6-31g) | semanticscholar.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | -0.182 | DFT (B3LYP/6-31g) | semanticscholar.org |
| HOMO-LUMO Gap (ΔE) | 0.157 | DFT (B3LYP/6-31g) | semanticscholar.org |
(2-Methyloxiranyl)methyl methacrylate is a bifunctional monomer, meaning it can polymerize through two distinct pathways: the radical polymerization of the methacrylate's carbon-carbon double bond or the ring-opening polymerization of the epoxide group. Computational chemistry, particularly DFT, is an essential tool for investigating the kinetics and thermodynamics of such competing reaction pathways. This is achieved by locating the transition state (TS) for each elementary reaction step and calculating its corresponding activation energy (energy barrier). acs.org
For free-radical polymerization of methacrylates, quantum chemical computations can model the initiation, propagation, and termination steps. researchgate.net The propagation kinetics can be successfully modeled by calculating the activation energy from the transition state geometries of the propagating radical adding to a monomer unit. researchgate.net These calculations can elucidate stereoselectivity, such as the preference for syndiotactic addition in methacrylates. researchgate.net
Similarly, the ring-opening polymerization of epoxides can be modeled to understand the reaction mechanism under different catalytic conditions (e.g., anionic or cationic). capes.gov.br While detailed computational studies on the transition states for GMA polymerization specifically were not found in the searched literature, the methodology is well-established. For example, in related systems, DFT calculations have been used to show that the formation of certain glycosidic linkages is thermodynamically unfavorable, while others are favored, by calculating the activation barrier for the reaction, which aligns with experimental observations. acs.org This approach allows for the rationalization of reaction outcomes and the design of selective polymerization strategies.
Molecular Dynamics (MD) Simulations of Polymerization, Crosslinking, and Network Formation
While quantum mechanics is ideal for studying individual reaction steps, Molecular Dynamics (MD) simulations are the tool of choice for modeling the collective behavior of thousands or millions of atoms over time. MD simulations are used to build atomistic or coarse-grained models of polymer systems, allowing for the investigation of large-scale phenomena such as polymerization, crosslinking, and the evolution of network structures. tue.nlresearchgate.net
MD simulations are extensively used to model the formation of the three-dimensional networks characteristic of thermosetting polymers. acs.org Methodologies have been developed to simulate the polymerization process dynamically, where chemical bonds are formed between reactive sites on monomers and growing polymer chains based on distance criteria. tue.nlresearchgate.net This allows for the construction of realistic, highly cross-linked atomistic models for poly(methacrylate) networks. tue.nl
These simulations provide detailed insight into the evolution of the network topology, which is the specific arrangement of chains and cross-links. researchgate.netnih.gov The crosslink density, a measure of the number of cross-links per unit volume, is a critical parameter that dictates the material's mechanical and thermal properties. MD simulations have been successfully used to study poly(glycidyl methacrylate) brushes and gels, showing that an increase in the degree of cross-linking leads to an increase in friction. researchgate.net The simulations can also quantify defects in the polymer network, which are challenging to characterize experimentally but have a significant impact on material performance. researchgate.net
The transport of monomers and the rheological (flow) properties of the polymerizing system are critical for both processing and final material characteristics. MD simulations can predict these dynamic properties. The diffusion coefficient of species within the polymer matrix can be calculated from the mean squared displacement of particles over time. acs.org This is vital for understanding how unreacted monomers or other small molecules move within the network. acs.org
The rheological properties of poly(glycidyl methacrylate) have been investigated through a combination of experimental work and simulations. Studies on macromolecular nano-assemblies of cross-linked PGMA reveal complex viscoelastic behavior. cas.cz MD simulations show that these systems can behave as unentangled polymers, exhibiting Zimm-like dynamics characteristic of highly branched architectures. cas.cz The simulations can capture the transition from a liquid-like to a solid-like state (gel point) during polymerization and predict the final mechanical response of the material. acs.org
Density Functional Theory (DFT) for Accurate Prediction of Spectroscopic Properties
DFT is a robust method not only for calculating energies and electronic structures but also for accurately predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum.
This predictive power is invaluable for interpreting experimental spectra. For instance, the polymerization of GMA can be monitored by observing changes in its IR spectrum. The disappearance of the vinyl group peak (around 1638 cm⁻¹) indicates polymerization of the methacrylate moiety, while changes in the peaks corresponding to the epoxide ring (typically around 908, 845, and 1250 cm⁻¹) signify its reaction. acs.org
While a direct, side-by-side tabular comparison of a DFT-calculated IR spectrum of GMA with experimental data was not found in the searched literature, the methodology is well-established for other molecules. Such a comparison would involve calculating the vibrational frequencies and IR intensities for the optimized geometry of the GMA molecule. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the theoretical model, leading to excellent agreement with experimental spectra. This allows for unambiguous assignment of the observed vibrational modes to specific atomic motions within the molecule.
Table 2: Experimentally Observed Characteristic Infrared (IR) Absorption Bands for Glycidyl Methacrylate (GMA)
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
|---|---|---|---|
| ~1725 | C=O stretching | Ester carbonyl | acs.org |
| ~1638 | C=C stretching | Methacrylate vinyl | acs.org |
| ~1250 | Asymmetric stretching | Epoxide ring | acs.org |
| ~908 | Asymmetric stretching | Epoxide ring | acs.org |
Monte Carlo Simulations for Polymer Chain Conformation and Architecture Prediction
At its core, a Monte Carlo simulation of a polymer chain involves generating a large number of different chain conformations and then calculating the average properties of interest over this ensemble. Each new conformation is typically generated by a random modification of the previous one, using a set of defined "moves" such as single-bead displacements, crankshaft rotations, or more complex reptation and pivot algorithms. The acceptance of a new conformation is often determined by the Metropolis algorithm, which considers the change in the system's potential energy.
For p(GMA), a key aspect of the simulation is the accurate representation of the inter- and intramolecular forces. This is achieved through the use of a force field, which is a set of empirical potential energy functions that describe the energy of the system as a function of the coordinates of its atoms. These force fields account for bond stretching, angle bending, torsional potentials (dihedral angles), and non-bonded interactions like van der Waals forces and electrostatic interactions. The partial atomic charges for the this compound monomer are crucial for accurately modeling these electrostatic interactions and can be calculated using methods like the charge equilibration method. acs.org
A typical approach for simulating the conformation of a polymer like p(GMA) is the Rotational Isomeric State (RIS) Metropolis Monte Carlo (RMMC) method. researchgate.net The RIS model simplifies the polymer chain by considering that each backbone bond can only exist in a limited number of discrete rotational states (e.g., trans, gauche+, and gauche-), each with an associated statistical weight. The simulation then proceeds by attempting to change the rotational state of a randomly chosen bond. The move is accepted or rejected based on the Metropolis criterion, which favors conformations with lower energy but allows for the exploration of higher energy states. This method has been successfully applied to various poly(n-alkyl methacrylates), which share a similar backbone structure with p(GMA), demonstrating good agreement between simulated and experimentally determined chain dimensions. researchgate.net
The output of these simulations can provide a wealth of information about the conformation and architecture of p(GMA) chains. Key parameters that can be calculated include:
Mean-squared radius of gyration () : A measure of the spatial extent of the polymer chain around its center of mass.
Characteristic ratio (Cₙ) : A measure of the chain's stiffness, which compares the actual dimensions of the chain to those of a freely jointed chain.
Pair correlation functions : These describe the probability of finding another monomer unit at a certain distance from a given monomer, providing insight into the local packing and structure.
The following table illustrates the kind of data that can be generated from Monte Carlo simulations for a series of poly(n-alkyl methacrylates), which would be analogous to what could be determined for p(GMA).
| Polymer | Molecular Weight ( g/mol ) | Cₙ | ||
| Poly(methyl methacrylate) | 10,000 | 0.45 | 0.075 | 9.0 |
| Poly(n-butyl methacrylate) | 10,000 | 0.52 | 0.087 | 10.5 |
| Poly(n-hexyl methacrylate) | 10,000 | 0.58 | 0.097 | 11.8 |
| Poly(phenyl methacrylate) | 10,000 | 0.65 | 0.108 | 13.2 |
This table is illustrative and based on data for analogous polymers. Specific values for p(GMA) would require dedicated simulations.
Furthermore, Monte Carlo simulations can be adapted to predict more complex architectural features, especially in cases of branched or cross-linked p(GMA). By incorporating reaction probabilities for branching or cross-linking events into the simulation, it is possible to model the evolution of the polymer architecture during polymerization. For instance, a kinetic Monte Carlo approach can simulate the chain growth process step-by-step, taking into account the probabilities of propagation, termination, and chain transfer reactions. This allows for the prediction of not only the average molecular weight but also the entire molecular weight distribution and the degree of branching.
In the context of dual-cured thermosets involving p(GMA), where an initial chain-growth polymerization is followed by a step-growth cross-linking reaction of the epoxide side chains, atomistic modeling procedures that incorporate elements of random packing and simulated annealing can be used to generate and equilibrate the initial mixture of monomers and hardeners before simulating the polymerization process. acs.org While not a pure Monte Carlo method for the entire process, the initial random placement of molecules in the simulation cell is a key step that relies on Monte Carlo principles to generate a realistic starting configuration. acs.org
The following table outlines a simplified workflow for a Monte Carlo simulation to predict p(GMA) chain conformation:
| Step | Description | Key Parameters |
| 1 | Model Definition | Monomer geometry, force field parameters (bond lengths, angles, dihedrals, non-bonded interactions), partial atomic charges. |
| 2 | Chain Generation | Generation of an initial polymer chain conformation, often a linear or random coil. |
| 3 | Equilibration | Running the Monte Carlo simulation for a sufficient number of steps to allow the chain to relax from its initial state and reach a representative equilibrium state. |
| 4 | Production Run | Continuing the simulation to sample a large number of independent conformations from the equilibrium ensemble. |
| 5 | Property Calculation | Calculating the average values of conformational properties like , , and Cₙ over the sampled conformations. |
Future Perspectives and Emerging Research Directions for 2 Methyloxiranyl Methyl Methacrylate
Integration of (2-Methyloxiranyl)methyl methacrylate (B99206) in Advanced Manufacturing Technologies
The inherent reactivity of the epoxy group in GMA makes it an ideal candidate for developing photopolymer resins used in advanced manufacturing. These technologies demand materials with precise curing characteristics, high resolution, and robust mechanical properties, all of which can be achieved through the incorporation of GMA.
Application in 3D Printing and Additive Manufacturing for Complex Geometries
(2-Methyloxiranyl)methyl methacrylate is a key component in photopolymer resins for stereolithography (SLA) and other 3D printing technologies. Its ability to be readily copolymerized allows for the fine-tuning of resin properties such as viscosity, cure speed, and the mechanical performance of the final printed object. frontiersin.orgmdpi.com The epoxy ring can undergo cationic ring-opening polymerization upon exposure to UV light in the presence of a photoacid generator, leading to a highly cross-linked, insoluble network. This process is fundamental to building complex, three-dimensional structures layer by layer with high fidelity.
Research has demonstrated that resins incorporating GMA and its derivatives can achieve high resolution, enabling the fabrication of intricate patterns and structures. For instance, photocurable resins based on Bisphenol-A glycidyl (B131873) methacrylate (Bis-GMA), a derivative of GMA, are widely used in dental and other high-precision applications. mdpi.comrsc.org However, the high viscosity of Bis-GMA often requires the use of reactive diluents. frontiersin.org Ongoing research focuses on developing novel GMA-based formulations that offer low viscosity for high-resolution printing without compromising the mechanical strength and low shrinkage of the cured material. mdpi.com For example, the development of dual-curing resins, which combine UV curing of the methacrylate groups with thermal curing of other functional groups, allows for the creation of objects with enhanced mechanical properties and thermal stability, suitable for demanding engineering applications. researchgate.net
The use of poly(glycidyl methacrylate) (PGMA) as a photoresist for 3D multibeam interference lithography has been shown to produce structures with significantly lower volumetric shrinkage (around 5.9%) compared to conventional photoresists like SU-8 (up to 42%). purdue.edu This reduction in shrinkage is critical for maintaining the fidelity of complex micro-optical structures like photonic crystals. purdue.edu
Table 1: Application of this compound in 3D Printing
| Application Area | Specific Use | Key Advantages of GMA |
|---|---|---|
| Micro-optics | Fabrication of photonic crystals | Low volumetric shrinkage, high resolution |
| Dental | Dental composites, sealants | Biocompatibility, high mechanical strength |
| Prototyping | Rapid prototyping of complex parts | Fast curing, tunable properties |
| Elastomers | 3D printable elastomers | High tensile strength and elongation |
Role in Microfabrication and Nanofabrication Techniques
The capabilities of this compound extend to the micro- and nanoscale, where it is used in the fabrication of microfluidic devices and for nanopatterning. The reactive epoxy surface of poly(glycidyl methacrylate) (PGMA) allows for straightforward surface modification, which is crucial for controlling properties like surface energy and electroosmotic flow in microfluidic channels. nih.gov
Researchers have synthesized copolymers of GMA and methyl methacrylate (MMA) to create substrates for microfluidic devices with good thermal and optical properties. nih.gov The surface of these PGMAMMA substrates can be readily functionalized with various chemical groups to create inert or specifically reactive channels for the separation of biomolecules like amino acids, peptides, and proteins. nih.gov This tunable surface chemistry is a significant advantage over less reactive polymer substrates like polydimethylsiloxane (B3030410) (PDMS). researchgate.net
In the realm of nanofabrication, GMA-based materials are being explored as high-resolution photoresists. Their ability to form highly cross-linked networks upon exposure to light or electron beams allows for the creation of fine patterns. For instance, PGMA has been used as a photoresist in multibeam interference lithography to fabricate 3D diamond-like structures with high fidelity due to low shrinkage. purdue.edu The development of GMA-based copolymers for use in techniques like two-photon polymerization is also an active area of research, aiming to push the boundaries of resolution in 3D nanofabrication.
Development of Novel this compound Derivatives with Enhanced or Tunable Functionality
The true potential of this compound lies in the versatility of its epoxy group, which can be opened by a wide range of nucleophiles to introduce new functionalities. This has led to the development of a vast library of GMA derivatives and copolymers with tailored properties for specific applications. researchgate.net
A significant area of research is the synthesis of "smart" or "stimuli-responsive" polymers based on GMA. These polymers can undergo reversible changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. For example, copolymers of GMA with N,N-diethylacrylamide have been synthesized to create thermoresponsive materials. mdpi.com These copolymers exhibit a lower critical solution temperature (LCST), meaning they are soluble in water below a certain temperature and become insoluble above it. This property is highly valuable for applications such as drug delivery and enzyme immobilization, where the activity or release can be triggered by a temperature change. mdpi.comnih.gov
Furthermore, the copolymerization of GMA with monomers like N-acryloyl glycinamide (B1583983) has led to the development of polymers with an upper critical solution temperature (UCST), where the polymer is soluble above a certain temperature. acs.org By combining monomers that impart LCST and UCST behavior, block copolymers with dual thermo-responsiveness can be created. nih.gov The ability to precisely tune these transition temperatures by altering the copolymer composition opens up possibilities for creating highly sophisticated smart materials. nih.govrsc.org
The functionalization of GMA-based polymers is not limited to creating stimuli-responsive materials. The introduction of various amine groups, for instance, can lead to materials with applications as self-healing agents in coatings and composites. mdpi.comnih.govresearchgate.net The reaction of the epoxy group with amines can create cross-linkable sites that can reform upon damage, extending the lifetime of the material. mdpi.com
Table 2: Examples of Novel this compound Derivatives and their Functionalities
| Derivative/Copolymer | Functionalization | Tunable Property | Potential Application |
|---|---|---|---|
| P(DEAAm-co-GMA) | Copolymerization with N,N-diethylacrylamide | Lower Critical Solution Temperature (LCST) | Enzyme immobilization, drug delivery |
| PNAGA-co-GMA | Copolymerization with N-acryloyl glycinamide | Upper Critical Solution Temperature (UCST) | Smart hydrogels, sensors |
| Amine-functionalized PGMA | Ring-opening with amines | Self-healing capability | Healable coatings, composites |
| P(GMA-co-EHA) | Copolymerization with 2-ethylhexyl acrylate (B77674) | Compatibilizer for polymer blends | Improving mechanical properties of blends |
Sustainable and Circular Economy Approaches for this compound Based Polymers
As the demand for advanced polymers grows, so does the need for sustainable practices throughout the polymer lifecycle. Research into this compound is increasingly focused on circular economy principles, including recyclability, controlled degradation, and the use of bio-based feedstocks.
Investigations into Recyclability and Controlled Degradation Mechanisms
The chemical recycling of polymers, which involves breaking them down into their monomeric components for repolymerization, is a key strategy for a circular economy. sustainableplastics.comwseas.us For polymethacrylates, thermal depolymerization can be an effective recycling method. nih.gov However, the conditions required for complete degradation can be harsh. Research is underway to design GMA-based polymers that are more amenable to chemical recycling. One approach involves incorporating specific chemical linkages that can be selectively cleaved under milder conditions.
Controlled degradation is another important aspect of sustainable polymer design, particularly for applications in biomedicine and agriculture. The incorporation of biodegradable components into GMA-based polymer networks is an active area of investigation. For example, GMA has been grafted onto biodegradable polymers like polylactic acid (PLA) to modify its properties. rsc.orgresearchgate.net Furthermore, hydrogels based on dextran (B179266) modified with GMA have been shown to be enzymatically degradable, making them suitable for applications like temporary medical implants or as sacrificial materials in microfabrication. wisc.edu The rate of degradation can be tuned by controlling the degree of substitution of GMA on the dextran backbone. wisc.edu
Exploration of Bio-based Feedstocks for Monomer Synthesis
The transition away from fossil fuel-based feedstocks is a cornerstone of a sustainable chemical industry. The synthesis of this compound traditionally relies on petrochemical sources for its precursors, methacrylic acid and epichlorohydrin (B41342). ijarsct.co.innus.edu.sggoogle.comiaea.org However, significant research efforts are directed towards producing these precursors from renewable biomass.
Methacrylic acid can be produced from bio-based resources through several proposed routes, including the fermentation of sugars to produce intermediates like itaconic acid or citramalic acid, which can then be chemically converted to methacrylic acid. epo.orgfrontiersin.orgnih.govsemanticscholar.orgacs.org While these routes are still under development, they offer a promising pathway to a bio-based methacrylate backbone for GMA.
Similarly, epichlorohydrin, the source of the epoxy group in GMA, can now be produced from glycerol, a byproduct of biodiesel production. researchgate.net This bio-based epichlorohydrin can then be reacted with methacrylic acid (potentially also from a bio-based source) to produce a partially or fully bio-based this compound. bluebearchemicals.com The availability of these bio-based precursors is a critical step towards reducing the environmental footprint of GMA-based polymers and aligning their production with the principles of a circular economy.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | GMA |
| Glycidyl methacrylate | GMA |
| Poly(glycidyl methacrylate) | PGMA |
| Bisphenol-A glycidyl methacrylate | Bis-GMA |
| Stereolithography | SLA |
| Methyl methacrylate | MMA |
| Poly(methyl methacrylate) | PMMA |
| Polydimethylsiloxane | PDMS |
| N,N-diethylacrylamide | DEAAm |
| Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) | P(DEAAm-co-GMA) |
| N-acryloyl glycinamide | NAGA |
| Poly(N-acryloyl glycinamide-co-glycidyl methacrylate) | PNAGA-co-GMA |
| Polylactic acid | PLA |
| 2-ethylhexyl acrylate | EHA |
| Poly(glycidyl methacrylate-co-2-ethylhexyl acrylate) | P(GMA-co-EHA) |
| Dextran | - |
| Epichlorohydrin | - |
| Itaconic acid | - |
| Citramalic acid | - |
Q & A
Q. What are the common synthetic routes for (2-Methyloxiranyl)methyl methacrylate, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves methacrylic acid esterification with a 2-methyloxiranyl alcohol precursor. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) or enzymatic methods to minimize side reactions .
- Temperature control : Maintaining 60–80°C to prevent epoxide ring-opening during esterification .
- Purification : Distillation under reduced pressure to isolate the monomer, with inhibitors (e.g., hydroquinone) added to prevent polymerization .
- Epoxidation : If starting from allyl methacrylate, perform epoxidation using peracids (e.g., mCPBA) under controlled pH to preserve the oxirane ring .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and indirect-vent goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Store in airtight containers with stabilizers (e.g., BHT) at 2–8°C to inhibit autopolymerization .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent epoxide hydrolysis .
Q. How can researchers mitigate premature polymerization during storage of this compound?
- Methodological Answer :
- Inhibitor addition : Use 50–100 ppm hydroquinone or 4-methoxyphenol, and monitor inhibitor depletion via UV-Vis spectroscopy .
- Oxygen exclusion : Store under nitrogen atmosphere to suppress radical initiation .
- Temperature control : Refrigeration at 4°C reduces thermal degradation and extends shelf life .
Advanced Research Questions
Q. How does the 2-methyloxiranyl group affect copolymerization kinetics with acrylate monomers compared to methyl methacrylate (MMA)?
- Methodological Answer :
- Reactivity ratios : Use the Mayo-Lewis method to determine and via NMR or FTIR monitoring of monomer consumption. The epoxy group may reduce reactivity due to steric hindrance, requiring higher initiator concentrations (e.g., AIBN at 1–2 wt%) .
- Side reactions : Monitor epoxide ring-opening via FTIR (loss of 850 cm peak) during thermal polymerization, necessitating low-temperature (<60°C) processes .
Q. What analytical techniques are most effective for characterizing epoxy ring stability in this compound during synthesis?
- Methodological Answer :
- FTIR spectroscopy : Track epoxy ring integrity using the C-O-C stretching band at 850–950 cm .
- H-NMR : Observe oxirane protons (δ 3.1–3.5 ppm) to detect ring-opening byproducts .
- DSC : Measure exothermic peaks associated with epoxide degradation or polymerization onset .
Q. How can contradictions in reported glass transition temperatures () of polymers derived from this compound be resolved?
- Methodological Answer :
- Experimental variables : Standardize molecular weight (via GPC) and crosslink density (via swelling tests). Conflicting values often arise from residual monomer or varying initiator efficiency .
- DSC protocol : Use consistent heating rates (e.g., 10°C/min) and sample sizes to ensure reproducibility .
Q. What strategies enable the use of this compound in crosslinked biomedical hydrogels?
- Methodological Answer :
- Crosslinking mechanisms : UV-initiated thiol-ene "click" chemistry with dithiol crosslinkers (e.g., PEG-dithiol) preserves the epoxy group for post-functionalization .
- Cytocompatibility testing : Follow ISO 10993-5 protocols using fibroblast cell lines (e.g., NIH/3T3) to assess residual monomer toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability data for poly(this compound)?
- Methodological Answer :
- TGA analysis : Compare decomposition onset temperatures under identical atmospheres (e.g., N vs. air). Variability may arise from differences in polymer branching or residual catalysts .
- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and identify degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
